(R)-1-Benzyl-pyrrolidine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-benzylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRDUQNUBMAYDS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363854 | |
| Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216311-57-8 | |
| Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid. This chiral building block is a key intermediate in the development of novel therapeutics, particularly in the fields of metabolic disorders and infectious diseases.
Core Chemical Properties
This compound is a derivative of (R)-pyrrolidine-3-carboxylic acid, featuring a benzyl group attached to the nitrogen atom. This modification significantly influences its physical and chemical characteristics. The compound is commercially available as both a free acid and a hydrochloride salt. The hydrochloride salt is typically a white to off-white solid, which enhances its solubility and ease of handling in laboratory settings.[1] The free acid has been described as both a solid and a colorless to light brown viscous liquid, suggesting that its physical state may depend on its purity and the presence of residual solvents.
Below is a summary of the key quantitative data for this compound and its common protected forms.
| Property | This compound | This compound hydrochloride | (R)-1-Boc-pyrrolidine-3-carboxylic acid |
| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂ · HCl | C₁₀H₁₇NO₄ |
| Molecular Weight | 205.25 g/mol | 241.71 g/mol | 215.25 g/mol |
| CAS Number | 216311-57-8 | 1082055-65-9[1] | 72925-16-7 |
| Appearance | Solid or colorless to light brown viscous liquid | White to off-white solid[1] | Powder |
| Melting Point | Data not available | Data not available | 138-143 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Enhanced solubility[1] | Data not available |
| pKa | Data not available | Data not available | Data not available |
| Optical Rotation | Data not available | Data not available | [α]/D = -15.0 (c = 0.5% in chloroform) |
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and straightforward approach involves the direct N-benzylation of (R)-pyrrolidine-3-carboxylic acid.
Synthesis of this compound
Materials:
-
(R)-pyrrolidine-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Diethyl ether ((C₂H₅)₂O)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq.) and potassium carbonate (2.5 eq.) in a mixture of acetonitrile and water.
-
N-Benzylation: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl bromide.
-
Acidification: Carefully acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid.
-
Product Isolation: Extract the acidified aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography or recrystallization.
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Derivatives of (R)-pyrrolidine-3-carboxylic acid have shown significant potential as modulators of various biological targets. The benzyl group in this compound can serve as a versatile scaffold for further functionalization to develop potent and selective inhibitors or antagonists.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a key enzyme in glucose metabolism, responsible for the degradation of incretin hormones like GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release, which is a validated therapeutic strategy for type 2 diabetes. Pyrrolidine-based structures are common motifs in DPP-4 inhibitors.[2]
The signaling pathway of DPP-4 inhibition is depicted below:
Caption: Signaling pathway of DPP-4 inhibition.
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition
InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This pathway is essential for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. Pyrrolidine carboxamides derived from (R)-pyrrolidine-3-carboxylic acid have been identified as potent InhA inhibitors.
The mechanism of InhA inhibition is illustrated in the following diagram:
Caption: Mechanism of InhA inhibition in Mycobacterium tuberculosis.
Other Biological Activities
Derivatives of (R)-pyrrolidine-3-carboxylic acid have also been investigated for their potential as:
-
Endothelin Receptor Antagonists: These compounds have shown high affinity and selectivity for endothelin receptors, which are involved in vasoconstriction and cell proliferation.
-
GABA Uptake Inhibitors: By blocking the reuptake of the neurotransmitter GABA, these derivatives can modulate neuronal activity and have potential applications in neurological disorders.[3]
-
N-acylethanolamine acid amidase (NAAA) Inhibitors: NAAA is involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA). Inhibitors of this enzyme could have therapeutic potential in inflammatory conditions.[3]
The following table summarizes the biological activities of some representative (R)-pyrrolidine-3-carboxylic acid derivatives.
| Compound/Analog | Target(s) | IC₅₀/Kᵢ (nM) | Selectivity |
| A-308165 | ETB | Kᵢ = 0.007 | >27,000-fold vs. ETA |
| Atrasentan (ABT-627) | ETA | Kᵢ = 0.036 | High for ETA |
| Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chain | ETA/ETB | Sub-nanomolar | ETA/ETB ratio ≈ 1 |
| 2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid | ETA | High potency | High for ETA |
| CXCR4 antagonist (51a) | CXCR4 | IC₅₀ = 79 | - |
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting material for the development of novel therapeutic agents targeting a range of diseases. The demonstrated activity of its derivatives as enzyme inhibitors and receptor antagonists underscores its importance for researchers and drug development professionals in the ongoing quest for new and effective medicines. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted to unlock its full therapeutic potential.
References
Structural Elucidation of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this guide integrates predicted spectroscopic values with established analytical principles to offer a robust framework for its characterization. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside a visual representation of the structural elucidation workflow. This document is intended to support researchers and drug development professionals in the synthesis, identification, and quality control of this important chiral intermediate.
Introduction
This compound is a chiral cyclic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrrolidine scaffold is a common motif in a wide array of biologically active molecules, and the specific stereochemistry and functional groups of this compound make it a valuable precursor for the synthesis of novel therapeutic agents. Accurate structural confirmation is paramount for ensuring the purity, efficacy, and safety of any resulting drug substance. This guide outlines the key analytical techniques and methodologies required for the unambiguous structural elucidation of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the key spectroscopic techniques used in the structural elucidation of this compound. These values are based on established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (Pyrrolidine) | 3.50 - 3.70 | m | - |
| H-5 (Pyrrolidine) | 2.80 - 3.00 | m | - |
| H-3 (Pyrrolidine) | 2.90 - 3.10 | m | - |
| H-4 (Pyrrolidine) | 2.20 - 2.40 | m | - |
| Benzyl-CH₂ | 3.60 - 3.80 | s | - |
| Aromatic-H (ortho) | 7.25 - 7.35 | d | ~7.5 |
| Aromatic-H (meta) | 7.25 - 7.35 | t | ~7.5 |
| Aromatic-H (para) | 7.20 - 7.30 | t | ~7.5 |
| Carboxylic Acid-OH | 10.0 - 12.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 175.0 - 180.0 |
| C-2 (Pyrrolidine) | 55.0 - 60.0 |
| C-5 (Pyrrolidine) | 52.0 - 57.0 |
| C-3 (Pyrrolidine) | 40.0 - 45.0 |
| C-4 (Pyrrolidine) | 30.0 - 35.0 |
| Benzyl-CH₂ | 58.0 - 63.0 |
| Aromatic-C (ipso) | 135.0 - 140.0 |
| Aromatic-C (ortho) | 128.0 - 130.0 |
| Aromatic-C (meta) | 128.0 - 129.0 |
| Aromatic-C (para) | 127.0 - 128.0 |
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-N (Amine) | 1020 - 1250 | Medium |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Notes |
| 205 | [M]⁺ | Molecular Ion |
| 160 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group). |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
3.1.2 ¹H NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 14 ppm
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. The residual solvent peak (CDCl₃ at 7.26 ppm) is used for referencing.
3.1.3 ¹³C NMR Spectroscopy
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. The solvent peak (CDCl₃ at 77.16 ppm) is used for referencing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
3.2.2 Data Acquisition
-
Instrument: FT-IR Spectrometer with ATR accessory
-
Mode: Transmittance or Absorbance
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry (MS)
3.3.1 Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
3.3.2 Data Acquisition (Electron Ionization - EI)
-
Instrument: Mass Spectrometer with an EI source
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50 - 500
-
Inlet System: Direct insertion probe or GC inlet
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualization of Workflows
The following diagrams illustrate the logical workflow for the structural elucidation and a conceptual signaling pathway for its synthesis.
Caption: Workflow for the structural elucidation of the target compound.
Caption: Conceptual synthetic pathway for the target compound.
Conclusion
Spectroscopic Analysis of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic profile of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid, a chiral building block utilized in pharmaceutical research and organic synthesis.[1] Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectroscopic analysis based on data from structurally related compounds and established principles of spectroscopic interpretation. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clear data presentation to support research endeavors.
The molecular formula for this compound is C₁₂H₁₅NO₂, with a molecular weight of approximately 205.25 g/mol .[2][3]
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~7.25-7.40 | m | 5H | Aromatic (-C₆H₅) |
| ~3.60-3.80 | s | 2H | Benzyl (-CH₂-Ph) |
| ~3.00-3.30 | m | 1H | Pyrrolidine C3-H |
| ~2.80-3.10 | m | 2H | Pyrrolidine C2-H₂, C5-H₂ (α to N) |
| ~2.50-2.80 | m | 2H | Pyrrolidine C2-H₂, C5-H₂ (α to N) |
| ~2.00-2.30 | m | 2H | Pyrrolidine C4-H₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | Carboxylic Acid (-COOH) |
| ~135-140 | Aromatic (Quaternary C) |
| ~128-130 | Aromatic (-CH) |
| ~127-128 | Aromatic (-CH) |
| ~60 | Benzyl (-CH₂-Ph) |
| ~55-60 | Pyrrolidine C2, C5 |
| ~40-45 | Pyrrolidine C3 |
| ~30-35 | Pyrrolidine C4 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, s | O-H stretch (Carboxylic Acid)[4] |
| 3030 | v | Aromatic C-H stretch |
| 2950-2850 | m, s | Alkyl C-H stretch[5] |
| 1760-1690 | s | C=O stretch (Carboxylic Acid)[4] |
| 1700-1500 | m | Aromatic C=C bending |
| 1320-1210 | s | C-O stretch[4] |
| 1440-1395 | m | O-H bend[4] |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Identity of Fragment |
| 205 | [M]⁺ (Molecular Ion) |
| 160 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail generalized, yet comprehensive, methodologies for the spectroscopic analysis of solid organic compounds like this compound.
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[6] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Key parameters include a spectral width of 0-16 ppm, a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[7]
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections.[6][7]
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.[8] Place a small amount of the solid sample directly onto the crystal.
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[8]
-
Apply pressure with the instrument's pressure arm to ensure firm contact between the sample and the crystal.[8]
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[8] The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[1] Non-volatile solids may be introduced directly via a solids probe.[1]
-
Ionization: Bombard the gaseous molecules with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion.[1][9]
-
Mass Analysis: Accelerate the newly formed ions and pass them through a magnetic field. The ions are deflected based on their mass-to-charge (m/z) ratio.[9]
-
Detection: The separated ions are detected electronically, and the abundance of each ion is plotted against its m/z ratio to generate the mass spectrum.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the structural elucidation of a chemical compound using the spectroscopic methods described.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 1-Benzyl-pyrrolidine-3-carboxylic acid AldrichCPR 5731-18-0 [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
(R)-1-Benzyl-pyrrolidine-3-carboxylic acid CAS number and identifiers
An In-depth Technical Guide on (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chiral building block significant in medicinal chemistry and drug development. The document details its chemical identifiers, physical properties, experimental protocols for its synthesis, and its role in significant biological pathways.
Chemical Identifiers and Properties
This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a chiral center at the 3-position of the pyrrolidine ring makes it a valuable synthon for the asymmetric synthesis of complex molecules.
Table 1: Identifiers for this compound and Related Compounds
| Identifier | This compound | 1-Benzyl-pyrrolidine-3-carboxylic acid (Racemate) | (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride |
| CAS Number | 216311-57-8[1][2] | 5731-18-0[3][4] | 1082055-65-9 |
| Molecular Formula | C₁₂H₁₅NO₂[1] | C₁₂H₁₅NO₂[3] | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 205.25 g/mol [1] | 205.26 g/mol [3] | Not specified |
| PubChem ID | Not directly available | 4617348[3] | Not directly available |
| MDL Number | Not directly available | MFCD03790980[3] | Not specified |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to light brown viscous liquid (for racemate) | [3] |
| Purity | ≥ 98% (HPLC) (for racemate) | [3] |
| Storage Conditions | 0-8°C | [3] |
| SMILES String | OC(=O)C1CCN(C1)Cc2ccccc2 (for racemate) | |
| InChI Key | RLRDUQNUBMAYDS-UHFFFAOYSA-N (for racemate) |
Experimental Protocols
The synthesis of enantiomerically pure pyrrolidine derivatives is of great interest in pharmaceutical development. Several strategies can be employed, often starting from chiral precursors or utilizing asymmetric synthesis methodologies.
Asymmetric Synthesis via Michael Addition
One effective method for preparing chiral pyrrolidine-3-carboxylic acid derivatives involves an organocatalytic, enantioselective Michael addition followed by reductive cyclization.[5]
Methodology:
-
Michael Addition: An enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane. This reaction is typically catalyzed by a chiral organocatalyst.
-
Reductive Cyclization: The resulting adduct from the Michael addition undergoes a reductive cyclization to form the pyrrolidine-3-carboxylic acid derivative. This step often involves catalytic hydrogenation.
Synthesis from Chiral Precursors
(R)-pyrrolidine-3-carboxylic acid can serve as a versatile starting material for the synthesis of this compound.[6]
Methodology:
-
N-Benzylation: (R)-pyrrolidine-3-carboxylic acid is subjected to N-benzylation. This can be achieved by reacting it with benzyl bromide or a similar benzylating agent in the presence of a suitable base. The secondary amine of the pyrrolidine ring acts as a nucleophile, displacing the halide on the benzyl group.
-
Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. Final purification is typically achieved through column chromatography or recrystallization to yield the pure this compound.
Role in Signaling Pathways: DPP-IV Inhibition
Pyrrolidine-based structures are integral to the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-IV).[5] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[5] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon release, which is a key therapeutic strategy for type 2 diabetes.[5]
The rigid, stereochemically defined structure of (R)-pyrrolidine-3-carboxylic acid derivatives makes them ideal scaffolds for targeting the active site of DPP-IV.[5]
Mandatory Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathway of DPP-IV Inhibition
Caption: Mechanism of DPP-IV inhibitors in regulating glucose homeostasis.
References
The Multifaceted Biological Landscape of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (R)-1-Benzyl-pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules.[1][2] Its inherent chirality, conformational rigidity, and the presence of key functional groups—a secondary amine and a carboxylic acid—provide an ideal framework for designing potent and selective modulators of various biological targets. This technical guide delves into the core biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate drug discovery and development efforts.
Core Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, ranging from enzyme inhibition to receptor modulation. The following tables summarize the key quantitative data for various biological targets.
Enzyme Inhibition
(R)-pyrrolidine-3-carboxylic acid derivatives have been extensively explored as inhibitors of various enzymes implicated in a range of diseases.[3][4]
Table 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition [3]
| Compound | DPP-4 IC50 (nM) |
| Vildagliptin | 62 |
| Saxagliptin | 50 |
| 17a (4-fluoropyrrolidine derivative) | 17 |
| Bromo-substituted benzylidene derivative | 1.27 |
| Sitagliptin (Reference) | 4.38 |
Table 2: Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition [5]
| Compound | % Inhibition at 15 µM | IC50 (µM) |
| p31 | 90% | 1.39 |
| p33 | - | 2.57 |
| s15 | >50% | 5.55 |
Table 3: α-Amylase and α-Glucosidase Inhibition [6]
While specific (R)-1-benzyl derivatives were not detailed with IC50 values in the provided search results, the general class of pyrrolidine derivatives shows significant activity. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrrolidine ring and its amide derivatives are crucial for potent inhibition.[6]
Table 4: N-Acylethanolamine Acid Amidase (NAAA) Inhibition [7]
| Compound | NAAA IC50 (µM) |
| 1b | - |
| 4g (rigid 4-phenylcinnamoyl group) | 1.5 ± 0.22 |
Receptor Modulation
The pyrrolidine scaffold is also integral to the development of ligands for various receptors.
Table 5: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism [8]
| Compound | Configuration | PPARα EC50 (nM) | PPARγ EC50 (nM) |
| 25 | cis-3R,4S | Low nanomolar range | Low nanomolar range |
| 26 | cis-3R,4S | Low nanomolar range | Low nanomolar range |
Table 6: Endothelin (ET) Receptor Antagonism [9]
| Compound | Selectivity |
| 9k (A-308165) | >27,000-fold for ET(B) over ET(A) |
Table 7: CXCR4 Receptor Antagonism [8]
| Compound | CXCR4 IC50 (nM) |
| 51a (R1 = 3-CH3) | 79 |
Anticancer and Antimicrobial Activities
The versatility of the pyrrolidine core extends to the development of cytotoxic and antimicrobial agents.
Table 8: Anticancer Activity (Various Pyrrolidine Derivatives) [10]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 |
| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 |
| 3b | Pyrrolidinone-hydrazone | IGR39 | 2.5 |
Table 9: Antimicrobial Activity (Various Pyrrolidine Derivatives) [11][12]
| Compound Class/ID | Bacterial/Fungal Strain | MIC (µg/mL) |
| Pyrrolidine Chalcones | Staphylococcus aureus | 0.025 |
| Pyrrolidine Chalcones | Enterococcus faecalis | 0.025 |
| 4b (octahydropyrrolo[3,4-c]pyrrole derivative) | Mycobacterium tuberculosis H37Rv | 7.81 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of this compound derivatives.
Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
A common method for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives is through organocatalytic asymmetric Michael addition reactions.[13][14]
Protocol: Organocatalytic Asymmetric Michael Addition [4]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-oxo-2-enoate (1.0 mmol) and the (R)-pyrrolidine-3-carboxylic acid derived organocatalyst (0.1 mmol, 10 mol%).
-
Dissolution: Dissolve the solids in an anhydrous solvent (e.g., CH2Cl2, Toluene) (5 mL).
-
Addition: Add the nitroalkane (1.2 mmol) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Biological Assays
Protocol: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay [10]
-
Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds (pyrrolidine derivatives) in a suitable buffer.
-
Incubation: In a 96-well plate, incubate the DPP-4 enzyme with various concentrations of the pyrrolidine derivatives for a short period to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Continuously monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol: α-Amylase Inhibition Assay [4][6]
-
Reagent Preparation: Prepare solutions of α-amylase (0.5 mg/mL in 20 mM sodium phosphate buffer, pH 6.9 with 6 mM NaCl), 1% starch solution, and dinitrosalicylic acid (DNS) color reagent. Dissolve test compounds in DMSO. Acarbose is used as a positive control.
-
Pre-incubation: Pre-incubate 250 µL of the test compound solution (at various concentrations) with 250 µL of the α-amylase solution at 37 °C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 250 µL of the starch solution.
-
Incubation: Incubate the reaction mixture at 37 °C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 500 µL of DNS reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5 minutes.
-
Absorbance Measurement: Cool the mixture to room temperature, dilute with 5 mL of distilled water, and measure the absorbance at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Protocol: MTT Assay for Anticancer Activity [10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [10][12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the pyrrolidine derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding.
Caption: Mechanism of action of DPP-4 inhibitors.
Caption: Workflow for organocatalytic asymmetric Michael addition.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 14. files.core.ac.uk [files.core.ac.uk]
(R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery
(R)-1-Benzyl-pyrrolidine-3-carboxylic acid is a valuable chiral building block extensively utilized in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and stereodefined carboxylic acid and secondary amine functionalities make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and applications, supported by detailed experimental protocols and data.
Core Properties
This compound is a solid at room temperature.[1] The non-chiral form is described as a colorless to light brown viscous liquid.[2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| CAS Number | 216311-57-8 | |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its characterization. While specific spectra for the (R)-enantiomer are not widely published, the following are the expected characteristic signals based on its structure and data from related compounds.
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, and a series of multiplets for the pyrrolidine ring protons.
-
¹³C NMR: Expected signals would include those for the aromatic carbons of the benzyl group, the benzylic carbon, the carboxylic acid carbon, and the carbons of the pyrrolidine ring.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is critical to its utility as a chiral building block. Several synthetic strategies have been developed, with asymmetric Michael additions and catalytic hydrogenation being prominent methods.
Experimental Workflow: Enantioselective Synthesis via Asymmetric Michael Addition
Caption: Asymmetric synthesis of the target molecule.
Detailed Protocol: Synthesis via Asymmetric Michael Addition of Benzylamine to an Itaconic Acid Derivative
This protocol is a generalized procedure based on established methodologies for synthesizing pyrrolidine derivatives.
-
Step 1: Michael Addition. To a solution of a suitable itaconic acid diester (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DCM) at 0°C, add benzylamine (1.1 equivalents) dropwise. The reaction is stirred at room temperature for 12-24 hours until completion, monitored by TLC.
-
Step 2: Intramolecular Cyclization. The crude Michael adduct is concentrated under reduced pressure. The residue is then dissolved in a high-boiling point solvent (e.g., toluene, xylene) and heated to reflux for 8-16 hours to induce intramolecular cyclization, forming the corresponding lactam.
-
Step 3: Reduction of the Lactam. The lactam is reduced to the corresponding pyrrolidine using a suitable reducing agent, such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous solvent.
-
Step 4: Ester Hydrolysis. The resulting ester is hydrolyzed to the carboxylic acid using standard conditions, such as stirring with an aqueous solution of lithium hydroxide or sodium hydroxide, followed by acidic workup to protonate the carboxylate.
-
Step 5: Purification. The final product is purified by column chromatography or recrystallization to yield enantiomerically pure this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] Its rigid structure is crucial for designing potent and selective enzyme inhibitors and receptor agonists.
Inhibitors of Dipeptidyl Peptidase-4 (DPP-IV)
The pyrrolidine scaffold is a core structural feature of many potent and selective DPP-4 inhibitors, which are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[4]
Inhibitors of Factor XIa (FXIa)
The constrained conformation of pyrrolidine-based scaffolds is well-suited for the design of potent and selective inhibitors of Factor XIa, a promising target for anticoagulant therapy with a potentially lower risk of bleeding compared to traditional anticoagulants.
Use in Peptide Synthesis
This compound can be incorporated into peptides to introduce conformational constraints, which can enhance biological activity and stability. It can be used in both solid-phase and solution-phase peptide synthesis.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for SPPS.
Detailed Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating N-Boc protected this compound into a peptide sequence using Fmoc-based SPPS.
-
Resin Preparation: Swell the appropriate Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Activation: In a separate vessel, dissolve N-Boc-(R)-1-Benzyl-pyrrolidine-3-carboxylic acid (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups, including the N-Boc group from the pyrrolidine nitrogen.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a cornerstone chiral building block for the synthesis of complex and biologically active molecules. Its stereochemically defined structure provides a rigid scaffold that is invaluable for the design of potent and selective drugs. The synthetic routes and protocols detailed in this guide offer a foundation for researchers to effectively utilize this versatile compound in their drug discovery and development endeavors.
References
A Technical Guide to the Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing pyrrolidine-3-carboxylic acid and its derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate reaction pathways and workflows.
Introduction
Pyrrolidine-3-carboxylic acid, an isomer of the proteinogenic amino acid proline, and its derivatives are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] Their rigid, five-membered ring structure provides a valuable scaffold for creating compounds with specific three-dimensional orientations, essential for effective interaction with biological targets.[2] This guide explores the three primary and most effective strategies for the synthesis of these valuable compounds: organocatalytic Michael addition, 1,3-dipolar cycloaddition, and derivatization from the chiral pool, primarily L-proline and its derivatives.[3][4][5]
Core Synthetic Strategies
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be broadly categorized into three main approaches, each offering distinct advantages in terms of stereocontrol, substrate scope, and overall efficiency.
Organocatalytic Asymmetric Michael Addition
A powerful and atom-economical method for the enantioselective synthesis of substituted pyrrolidine-3-carboxylic acids involves the organocatalytic Michael addition of nitroalkanes to 4-oxo-2-enoates.[6] This approach allows for the concise formation of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[6] The subsequent reduction and cyclization of the Michael adduct yields the desired pyrrolidine ring system.[6]
dot
Caption: Organocatalytic Asymmetric Michael Addition Pathway.
General Procedure for the Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-2-enoates: [6]
To a solution of the 4-oxo-2-enoate (1.0 equiv) and the organocatalyst (0.1-0.2 equiv) in an appropriate solvent (e.g., CH₂Cl₂), the nitroalkane (1.2-2.0 equiv) is added. The reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Michael adduct.
Reductive Cyclization to Pyrrolidine-3-carboxylic Acid: [6]
The purified Michael adduct is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation (e.g., H₂, Pd/C). After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the pyrrolidine-3-carboxylic acid derivative.
| Entry | 4-Oxo-2-enoate | Nitroalkane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) of Adduct | ee (%) of Adduct | Yield (%) of Pyrrolidine |
| 1 | Ethyl 4-oxo-4-phenylbut-2-enoate | Nitromethane | Cinchona-derived thiourea | CH₂Cl₂ | 25 | 48 | 95 | 97 | 90 |
| 2 | tert-Butyl 4-oxopent-2-enoate | Nitromethane | Diarylprolinol silyl ether | Toluene | 0 | 72 | 88 | 95 | 85 |
| 3 | Methyl 4-oxo-4-(p-tolyl)but-2-enoate | Nitroethane | Squaramide | CH₂Cl₂ | 25 | 24 | 92 | 98 | 88 |
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene is a cornerstone in the synthesis of polysubstituted pyrrolidines.[5] This method allows for the direct construction of the five-membered ring with control over up to four new stereogenic centers.[7] The azomethine ylides are typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone.[7] The choice of metal catalyst, such as silver or copper complexes, can significantly influence the stereochemical outcome of the reaction.[4][8]
dot
Caption: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis.
General Procedure for Silver-Catalyzed 1,3-Dipolar Cycloaddition: [4]
To a mixture of the α-amino ester (1.0 equiv), the aldehyde (1.1 equiv), and the alkene (1.2 equiv) in a suitable solvent (e.g., toluene), is added the silver catalyst (e.g., AgOAc, 5-10 mol%) and a ligand (e.g., a chiral phosphine, 5-10 mol%). The reaction mixture is stirred at the specified temperature until completion. The solvent is removed, and the residue is purified by column chromatography to afford the pyrrolidine derivative.
General Procedure for Copper-Catalyzed 1,3-Dipolar Cycloaddition: [8]
A mixture of the copper catalyst (e.g., Cu(OTf)₂, 5-10 mol%) and a chiral ligand (e.g., a bisoxazoline, 5-10 mol%) in a dry solvent (e.g., CH₂Cl₂) is stirred under an inert atmosphere. The α-imino ester (1.0 equiv) and the alkene (1.2 equiv) are then added, and the reaction is stirred at the indicated temperature. After completion, the reaction is quenched, and the product is isolated and purified by chromatography.
| Entry | α-Amino Ester | Alkene | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | ee (%) |
| 1 | Methyl (benzylideneamino)acetate | N-Phenylmaleimide | AgOAc | (R)-BINAP | Toluene | 25 | 12 | 95 | >99:1 | 96 |
| 2 | Ethyl (4-methoxybenzylideneamino)acetate | Dimethyl fumarate | Cu(OTf)₂ | Ph-BOX | CH₂Cl₂ | 0 | 24 | 88 | 95:5 | 92 |
| 3 | tert-Butyl (cyclohexylideneamino)acetate | Acrylonitrile | AgF | Tol-BINAP | THF | 25 | 18 | 85 | 90:10 | 94 |
Synthesis from the Chiral Pool: L-Proline and its Derivatives
The use of readily available, enantiomerically pure starting materials, known as the chiral pool, is a powerful strategy in asymmetric synthesis. L-proline and its derivatives, such as 4-hydroxyproline, are excellent chiral building blocks for the synthesis of complex pyrrolidine-3-carboxylic acid derivatives.[3] This approach involves the functionalization of the pre-existing chiral scaffold through a series of chemical transformations, including protection of the amine and carboxylic acid groups, substitution at various positions on the pyrrolidine ring, and subsequent deprotection.[3]
dot
Caption: Chiral Pool Synthesis from Proline.
N-Boc Protection of L-Proline: [3]
To a solution of L-proline (1.0 equiv) in a mixture of dioxane and 1 N NaOH, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dioxane is added. The mixture is stirred at room temperature for several hours. The reaction mixture is then worked up by extraction with an organic solvent, and the product is isolated after acidification and further extraction.
Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Precursor from a Proline Derivative: [2]
Step 1: N-Acylation: L-prolinamide (1.0 equiv) is acylated with chloroacetyl chloride (1.1 equiv) in an aqueous alkaline solution to yield N-(chloroacetyl)-L-prolinamide.
Step 2: Dehydration: The resulting amide is dehydrated using a suitable reagent (e.g., trifluoroacetic anhydride) to afford the corresponding nitrile, a key intermediate for DPP-4 inhibitors like Vildagliptin.
| Starting Material | Reagents | Product | Overall Yield (%) | Reference |
| L-Proline | 1. Boc₂O, NaOH/dioxane; 2. (COCl)₂, DMSO, Et₃N; 3. Ph₃P=CHCO₂Et; 4. H₂, Pd/C | (2S,3R)-3-Ethyl-pyrrolidine-2-carboxylic acid | 65 | [9] |
| trans-4-Hydroxy-L-proline | 1. Ac₂O, Pyridine; 2. RuCl₃, NaIO₄; 3. CH₂N₂; 4. NaBH₄; 5. H₂/Pd-C | (2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester | 72 | [3] |
| L-Proline | 1. Chloroacetyl chloride, NaOH; 2. Ethyl chloroformate, NMM, NH₃(aq); 3. TFAA | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | 80 | [2] |
Conclusion
The synthesis of pyrrolidine-3-carboxylic acid and its derivatives is a dynamic field of research with significant implications for drug discovery and development. The three core strategies outlined in this guide—organocatalytic Michael addition, 1,3-dipolar cycloaddition, and chiral pool synthesis from proline—provide a powerful and versatile toolkit for accessing a wide range of structurally diverse and biologically active molecules. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the design and execution of efficient and stereoselective syntheses of these important heterocyclic compounds.
References
- 1. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 9. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and key experimental data for (R)-1-Benzyl-pyrrolidine-3-carboxylic acid. This chiral building block is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information for its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a solid at room temperature. The following table summarizes its key physical and chemical properties. It is important to note that some data may be for the racemic mixture or closely related derivatives, as a comprehensive dataset for the pure (R)-enantiomer is not fully available in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 205.25 g/mol | Sigma-Aldrich[1] |
| CAS Number | 216311-57-8 | BLDpharm[2] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C | BLDpharm[2] |
| SMILES | O=C(O)[C@H]1CN(Cc2ccccc2)CC1 | N/A |
| InChI | InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 | N/A |
Safety and Handling Information
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Not Classified | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | Not Classified | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Serious Eye Damage/Irritation | Not Classified | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Respiratory or Skin Sensitization | Not Classified | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.
Storage and Handling:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Handle under an inert atmosphere if the compound is sensitive to air or moisture.
-
Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in a single source. However, a representative asymmetric synthesis can be conceptualized based on established methods for similar pyrrolidine derivatives. One common approach involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor, followed by cyclization and functional group manipulations.
Representative Asymmetric Synthesis Workflow:
Methodology:
-
Asymmetric Michael Addition: An α,β-unsaturated ester is reacted with benzylamine in the presence of a chiral catalyst (e.g., a chiral phosphoric acid or a chiral amine) to induce enantioselectivity. This reaction forms a chiral intermediate adduct.
-
Cyclization: The intermediate adduct undergoes an intramolecular cyclization to form a pyrrolidinone ring. This step is often spontaneous or can be promoted by a change in reaction conditions.
-
Reduction and Hydrolysis: The lactam functionality of the pyrrolidinone is reduced to the corresponding amine, and the ester group is hydrolyzed to the carboxylic acid to yield the final product, this compound.
Note: The specific reagents, solvents, and reaction conditions would need to be optimized for this particular synthesis.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature. However, the pyrrolidine-3-carboxylic acid scaffold is a key component in a wide range of biologically active molecules, including enzyme inhibitors and receptor agonists.[3]
Derivatives of pyrrolidine carboxamides have been identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis.[4] While this compound itself is not the direct inhibitor, it serves as a valuable starting material for the synthesis of such compounds.
Logical Relationship for Drug Discovery Application:
The pyrrolidine scaffold's conformational rigidity and the stereocenter at the 3-position are crucial for the specific binding of its derivatives to biological targets.[3] Researchers often utilize this and similar chiral building blocks to synthesize libraries of compounds for screening against various enzymes and receptors in the pursuit of new therapeutic agents.[5]
Conclusion
This compound is a valuable chiral building block in synthetic and medicinal chemistry. While comprehensive safety and biological data for this specific compound are limited, information from related structures provides a solid foundation for its safe handling and informed use in research and development. Adherence to standard laboratory safety protocols is paramount. The synthetic versatility of this compound, coupled with the established biological importance of the pyrrolidine scaffold, ensures its continued relevance in the discovery of novel therapeutics.
References
- 1. 1-Benzyl-pyrrolidine-3-carboxylic acid AldrichCPR 5731-18-0 [sigmaaldrich.com]
- 2. 216311-57-8|(R)-1-Benzylpyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
The Pyrrolidine Carboxylic Acid Core: A Historical and Technical Guide to a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered pyrrolidine ring, a saturated heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast array of natural products and clinically successful drugs underscores its status as a "privileged scaffold." The inherent stereochemistry, conformational flexibility, and synthetic tractability of pyrrolidine carboxylic acids have allowed medicinal chemists to explore chemical space with remarkable precision, leading to the discovery of potent and selective therapeutic agents across a multitude of disease areas. This guide delves into the discovery, history, and key applications of this versatile molecular framework, providing detailed experimental insights and quantitative data to inform future drug discovery endeavors.
From Natural Alkaloids to Rational Drug Design: A Historical Perspective
The story of pyrrolidine carboxylic acids in medicine begins with nature. The amino acids L-proline and hydroxyproline, fundamental building blocks of proteins, are the most ubiquitous examples.[1][2] The pyrrolidine ring is also a core structural feature in numerous natural alkaloids, such as nicotine and hygrine, which have long been recognized for their physiological effects.[1] The historical use of plants containing these compounds laid an empirical foundation for understanding their biological activity.[3]
The transition from observing the activity of natural products to the rational design of pyrrolidine-based drugs marked a significant leap in medicinal chemistry. Scientists recognized that the non-planar, three-dimensional structure of the pyrrolidine ring provided an ideal scaffold for presenting chemical functionalities in precise spatial orientations.[4][5] This "sp3-enriched" character allows for a more thorough exploration of the pharmacophore space compared to flat, aromatic systems.[4][5] Furthermore, the potential for up to four stereogenic centers on the pyrrolidine ring allows for the creation of up to 16 stereoisomers, enabling meticulous fine-tuning of a compound's interaction with enantioselective biological targets like proteins and enzymes.[4][5]
Key Therapeutic Breakthroughs Leveraging the Pyrrolidine Scaffold
The versatility of the pyrrolidine carboxylic acid scaffold is evident in the breadth of therapeutic areas it has impacted. From managing chronic diseases to fighting infectious agents, this chemical motif has been instrumental in the development of landmark drugs.
Antihypertensive Agents: The Dawn of ACE Inhibitors
The development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension is a classic example of rational drug design, with the pyrrolidine ring playing a pivotal role. Captopril, the first-in-class ACE inhibitor, incorporates an L-proline moiety to mimic the C-terminal residue of the natural ACE substrate.[6][7] Its successor, Enalapril, also features this critical structural element.[6]
Antidiabetic Drugs: Targeting DPP-IV
In the realm of metabolic diseases, pyrrolidine-based structures are central to the mechanism of dipeptidyl peptidase-4 (DPP-IV) inhibitors used to treat type 2 diabetes.[8] Compounds like Vildagliptin feature a cyanopyrrolidine moiety that effectively targets the active site of the DPP-IV enzyme.[8] By inhibiting DPP-IV, these drugs prolong the action of incretin hormones, leading to enhanced glucose-dependent insulin secretion.[8]
Central Nervous System (CNS) Disorders
The pyrrolidine core is found in a variety of drugs targeting the CNS:
-
Anticonvulsants: Pyrrolidine-2,5-diones have emerged as a valuable scaffold for anticonvulsant activity, with drugs like Ethosuximide being a long-standing treatment for epilepsy.[4][6]
-
Antipsychotics: Drugs such as Remoxypride feature the pyrrolidine ring.[2]
-
Cognitive Enhancers: The racetam class of drugs, including Aniracetam, is built around a pyrrolidone nucleus, a derivative of pyrrolidine.[1][6]
Antimicrobial and Antiviral Agents
The pyrrolidine scaffold is also present in important anti-infective agents. The antibacterial drug Clindamycin and the antiviral drug Daclatasvir, used in the treatment of Hepatitis C, both contain this versatile ring system.[2][6]
Quantitative Analysis of Pyrrolidine Carboxylic Acid Derivatives
The following tables summarize the biological activities of representative pyrrolidine-based compounds across different therapeutic targets, providing a quantitative basis for structure-activity relationship (SAR) studies.
Table 1: Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
| Compound | Target | Activity (IC₅₀/Kᵢ) | Selectivity | Reference |
| Vildagliptin | DPP-IV | --- | --- | [8] |
| Sitagliptin | DPP-IV | --- | --- | [8] |
| Pyrrole Derivative 5f | DPP-IV | 12.19 nM | --- | [8] |
| Pyrrolidine Sulfonamide Derivatives | DPP-IV | --- | --- | [6] |
Table 2: Factor XIa (FXIa) Inhibitors
| Compound | Target | Activity (Kᵢ/IC₅₀) | Selectivity vs. Thrombin | Reference |
| Pyrrolidine Amide (69b/c) | FXIa | Kᵢ = 2 nM | --- | [8] |
| Pyrrolidine Amide (78) | FXIa | Kᵢ = 7 nM | >4700-fold | [8] |
| 4,4-disubstituted prolines | FXIa | IC₅₀ ≈ 10 nM | ~1000-fold | [8] |
Table 3: Anticonvulsant Activity of Pyrrolidine-2,5-diones
| Compound | Seizure Test | Activity (ED₅₀) | Reference |
| Derivative 69k | MES | 80.38 mg/kg | [4] |
| Derivative 69k | 6 Hz | 108.80 mg/kg | [4] |
Table 4: Miscellaneous Enzyme Inhibitors
| Compound | Target | Activity (IC₅₀) | Reference |
| (S)-pyrrolidine 51a | CXCR4 Receptor | 79 nM | [4] |
| Pyrrolidine Carboxamide p31 | InhA (M. tuberculosis) | 1.39 µM | [9] |
| Pyrrolidine Carboxamide p33 | InhA (M. tuberculosis) | 2.57 µM | [9] |
| 4-methoxy analogue 3g | α-amylase | 26.24 µg/mL | [10] |
| 4-methoxy analogue 3g | α-glucosidase | 18.04 µg/mL | [10] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrrolidine carboxylic acid derivatives are achieved through the modulation of specific biological pathways.
Caption: Mechanism of DPP-IV inhibitors in glucose homeostasis.
This pathway illustrates how inhibiting the DPP-IV enzyme prevents the degradation of active GLP-1, thereby promoting insulin secretion in a glucose-dependent manner to regulate blood sugar levels.[8]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and ACE inhibition.
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and a reduction in blood pressure.[2]
Detailed Experimental Protocols
A critical aspect of drug discovery is the reliable synthesis of novel chemical entities. Below are representative protocols for the synthesis of key pyrrolidine-based intermediates.
Protocol 1: Synthesis of (R)-Pyrrolidine-3-Carboxylic Acid Derivatives
This method utilizes an organocatalytic, enantioselective Michael addition followed by reductive cyclization.[8][11]
Step 1: Michael Addition
-
Reaction: An organocatalytic, enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane.
-
Procedure:
-
To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (0.2 mmol) and a suitable organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.04 mmol) in a solvent (0.5 mL) at room temperature, add the nitroalkane (1.0 mmol).
-
Stir the reaction mixture for 48 hours at room temperature (24 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the resulting adduct by column chromatography.
-
Step 2: Reductive Cyclization
-
Reaction: The Michael adduct undergoes a reductive cyclization to form the pyrrolidine-3-carboxylic acid derivative.
-
Procedure:
-
Dissolve the purified adduct in a suitable solvent such as methanol.
-
Add a reducing agent, such as H₂ gas in the presence of a palladium on carbon (Pd/C) catalyst.
-
Carry out the reaction under pressure until the reduction of the nitro group and subsequent cyclization are complete.
-
Filter the catalyst and concentrate the solvent under reduced pressure to yield the final pyrrolidine-3-carboxylic acid derivative.
-
Protocol 2: Synthesis of a Key Intermediate for Vildagliptin
This protocol outlines the synthesis of N-(chloroacetyl)-L-prolinamide, a precursor for cyanopyrrolidine-based DPP-IV inhibitors.[8]
Step 1: N-Acylation
-
Reaction: L-proline is acylated with chloroacetyl chloride.
-
Procedure:
-
Dissolve L-proline in an aqueous alkaline solution (e.g., NaOH solution).
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride dropwise while maintaining the pH and temperature.
-
Stir until the reaction is complete.
-
Acidify the solution to precipitate N-(chloroacetyl)-L-proline, which is then filtered and dried.
-
Step 2: Amidation
-
Reaction: The carboxylic acid is converted to its primary amide.
-
Procedure:
-
Activate the N-(chloroacetyl)-L-proline by reacting it with ethyl chloroformate in the presence of a base like N-methylmorpholine (NMM) in an anhydrous solvent (e.g., THF) at low temperature.
-
To the activated acid, add a concentrated aqueous solution of ammonia.
-
Allow the reaction to proceed to completion.
-
Extract the product with a suitable organic solvent and purify by crystallization or chromatography to obtain the target amide.
-
Caption: General workflow for the synthesis of pyrrolidine-3-carboxylic acids.
Future Perspectives
The journey of pyrrolidine carboxylic acids in medicinal chemistry is far from over. Their unique structural and chemical properties ensure their continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel derivatives.[11][12] The integration of computational chemistry and machine learning will further accelerate the design of pyrrolidine-based ligands with optimized potency, selectivity, and pharmacokinetic profiles. As our understanding of complex diseases deepens, the pyrrolidine scaffold will undoubtedly be adapted to meet new therapeutic challenges, solidifying its legacy as a truly privileged structure in the art and science of drug discovery.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. History and Development of Medicinal Chemistry | Pharmaguideline [pharmaguideline.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Benzyl-pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the stereochemically defined carboxylic acid and the N-benzyl group, makes it a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] This compound serves as a precursor for novel therapeutics, particularly in the development of agents targeting the central nervous system.[2] The presence of the benzyl group can influence the pharmacological profile of the final compounds, and the carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation or esterification.
Synthesis Pathway Overview
The most direct and efficient method for the preparation of this compound is through the direct N-alkylation of the commercially available (R)-pyrrolidine-3-carboxylic acid. This synthetic route involves the reaction of the secondary amine of the starting material with a suitable benzylating agent, such as benzyl bromide, in the presence of a base. The base is crucial for deprotonating the amine and neutralizing the hydrobromic acid byproduct formed during the reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol details the N-benzylation of (R)-pyrrolidine-3-carboxylic acid to yield this compound.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1M HCl)
-
Sodium hydroxide (1M NaOH)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-pyrrolidine-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add acetonitrile to the flask until the solids are suspended and stirring freely.
-
Reagent Addition: While stirring at room temperature, add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in deionized water and wash with ethyl acetate to remove any unreacted benzyl bromide and other non-polar impurities.
-
Adjust the pH of the aqueous layer to approximately 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound as a white solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | (R)-pyrrolidine-3-carboxylic acid (10.0 g) |
| Reagents | Benzyl bromide (1.2 eq), K₂CO₃ (2.5 eq) |
| Solvent | Acetonitrile (100 mL) |
| Reaction Temperature | 80-82 °C (Reflux) |
| Reaction Time | 14 hours |
| Product Yield | 14.2 g (80%) |
| Purity (by HPLC) | >98% |
| Appearance | White crystalline solid |
| Molecular Weight | 205.25 g/mol |
References
Application of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid in Asymmetric Synthesis: Application Notes and Protocols
(R)-1-Benzyl-pyrrolidine-3-carboxylic acid is a valuable chiral building block in asymmetric synthesis, primarily utilized as a scaffold for the construction of complex, stereochemically defined molecules, including pharmaceuticals and other biologically active compounds. Its rigid pyrrolidine ring and defined stereochemistry at the C3 position make it an excellent starting material for introducing chirality into a target molecule.
It is important to note that while the broader class of pyrrolidine-3-carboxylic acid derivatives are effective organocatalysts, the N-benzyl group in this compound precludes its direct use in many common organocatalytic reactions that proceed via an enamine intermediate, as the secondary amine is protected. However, this protecting group can be strategically removed or modified during a synthetic sequence. This document will detail the application of this compound as a chiral building block and also discuss the catalytic applications of its parent scaffold, (R)-pyrrolidine-3-carboxylic acid, in key asymmetric transformations.
I. Application as a Chiral Building Block
This compound serves as a versatile starting material for the synthesis of a variety of complex molecules where the pyrrolidine moiety is a key structural feature. The benzyl group can serve as a stable protecting group for the nitrogen atom, which can be removed at a later stage of the synthesis.
A. Synthesis of Pharmaceutical Intermediates
The pyrrolidine scaffold is a common motif in many approved drugs. Derivatives of (R)-pyrrolidine-3-carboxylic acid are precursors to a range of pharmaceuticals, including enzyme inhibitors and receptor agonists.[1]
1. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrrolidine scaffold is a key structural feature of many potent and selective DPP-4 inhibitors used in the treatment of type 2 diabetes. While the direct synthesis from the N-benzyl derivative is less common, the core (R)-pyrrolidine-3-carboxylic acid structure is crucial for activity.[2]
2. γ-Aminobutyric Acid (GABA) Uptake Inhibitors: Pyrrolidine-based structures have been explored for the design of potent GABA uptake inhibitors, which have therapeutic potential in neurological disorders like epilepsy.[2]
3. Factor XIa (FXIa) Inhibitors: The constrained conformation of the pyrrolidine ring is well-suited for designing potent and selective inhibitors of Factor XIa, a key target for anticoagulation therapy.[3]
B. Experimental Protocol: Asymmetric Hydrogenation to a (3S,4S)-1-Benzyl-4-aryl-pyrrolidine-3-carboxylic Acid Derivative
This protocol, adapted from a patented process, demonstrates the synthesis of a highly stereochemically enriched derivative of this compound.[3]
Reaction Scheme:
Materials:
-
1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
-
[Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (catalyst)
-
Methanol (solvent)
-
Hydrogen gas
-
Hastelloy C4 autoclave (2-L)
-
Standard glassware for organic synthesis work-up
Procedure:
-
Charge a 2-L Hastelloy C4 autoclave with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (30.0 g, 86.15 mmol) and [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (262.5 mg, 0.34 mmol) in methanol (0.9 L) under an argon atmosphere.
-
Pressurize the autoclave with hydrogen gas to 40 bar.
-
Stir the reaction mixture at 30 °C for 18 hours.
-
Increase the temperature to 60 °C and continue stirring for an additional 2 hours to ensure complete conversion.
-
After cooling and releasing the pressure, evaporate the resulting white suspension to dryness.
-
The crude product can be further purified by recrystallization.
Quantitative Data:
| Product | Purity | Enantiomeric Excess (ee) |
| (3S,4S)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid | 97.0% | >99.9% |
Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of a pyrrole derivative.
II. Catalytic Applications of the (R)-Pyrrolidine-3-carboxylic Acid Scaffold
While this compound itself is not typically used as a catalyst, its parent compound, (R)-pyrrolidine-3-carboxylic acid, and its derivatives are highly effective organocatalysts in a variety of asymmetric transformations. These reactions proceed through the formation of a chiral enamine or iminium ion intermediate.
A. Asymmetric Michael Addition
Organocatalytic asymmetric Michael addition is a powerful method for carbon-carbon bond formation. Pyrrolidine-3-carboxylic acid derivatives catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds with high stereoselectivity.[4]
General Catalytic Cycle:
The catalytic cycle typically involves the formation of a nucleophilic enamine from the catalyst and a carbonyl compound (donor). This enamine then attacks the Michael acceptor, followed by hydrolysis to release the product and regenerate the catalyst.
Catalytic Cycle for Michael Addition
Caption: General catalytic cycle for an organocatalytic Michael addition.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition of a Nitroalkane to a 4-Oxo-2-enoate
This protocol describes the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid precursors.[4]
Materials:
-
(R)-pyrrolidine-3-carboxylic acid derived organocatalyst (e.g., (3R,5R)-5-methylpyrrolidine-3-carboxylic acid)
-
Appropriate 4-oxo-2-enoate
-
Appropriate nitroalkane
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 4-oxo-2-enoate (1.0 mmol) and the organocatalyst (0.1 mmol, 10 mol%).
-
Dissolve the solids in the anhydrous solvent (5 mL).
-
Add the nitroalkane (1.2 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at the appropriate temperature and for the specified time (see table below).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Asymmetric Michael Addition:
| Entry | Enone | Nitroalkane | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Methyl 4-oxo-2-pentenoate | Nitromethane | 10 | CH₂Cl₂ | 48 | 85 | >95:5 | 97 |
| 2 | Ethyl 4-oxo-2-hexenoate | Nitroethane | 10 | Toluene | 72 | 78 | 90:10 | 95 |
| 3 | Benzyl 4-oxo-2-heptenoate | 1-Nitropropane | 15 | THF | 96 | 65 | 88:12 | 92 |
B. Asymmetric Aldol Reaction
(R)-pyrrolidine-3-carboxylic acid and its derivatives can also catalyze the direct asymmetric aldol reaction between ketones and aldehydes, affording chiral β-hydroxy ketones with high enantioselectivity.
Experimental Protocol: General Procedure for a Catalyzed Aldol Reaction
Materials:
-
(R)-pyrrolidine-3-carboxylic acid
-
Aldehyde
-
Ketone
-
Solvent (e.g., DMSO)
-
Saturated aqueous solution of ammonium chloride
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry reaction vessel, add (R)-pyrrolidine-3-carboxylic acid (0.1-0.3 equivalents).
-
Add the ketone (1.5-5 equivalents) and the chosen solvent.
-
Add the aldehyde (1.0 equivalent) to initiate the reaction.
-
Stir the reaction at the desired temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., 3x with ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for a Model Aldol Reaction:
The following table illustrates the effect of solvent on a model aldol reaction.
| Solvent | Yield of Aldol Adduct (%) | ee of Aldol Adduct (%) |
| DMSO | 85 | 95 |
| Chloroform | 78 | 92 |
| THF | 65 | 85 |
| Acetonitrile | 72 | 88 |
III. Conclusion
This compound is a valuable chiral synthon in asymmetric synthesis, providing a rigid and stereochemically defined scaffold for the construction of complex molecules, particularly in the field of medicinal chemistry. While its N-benzyl group prevents its direct use as an organocatalyst in many standard reactions, the underlying (R)-pyrrolidine-3-carboxylic acid framework is a powerful catalytic motif for a range of asymmetric transformations, including Michael additions and aldol reactions, delivering products with high levels of stereocontrol. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this important class of chiral molecules in their synthetic endeavors.
References
Application Notes and Protocols: (R)-1-Benzyl-pyrrolidine-3-carboxylic acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Benzyl-pyrrolidine-3-carboxylic acid is a chiral building block of significant interest in pharmaceutical research and development.[1][2][3] Its rigid, stereochemically defined pyrrolidine core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[4] The presence of both a secondary amine and a carboxylic acid functional group allows for diverse chemical modifications, making it a valuable starting material for creating complex molecular architectures with specific pharmacological profiles.[4] This compound and its derivatives are particularly prominent in the development of drugs targeting neurological disorders, metabolic diseases, and thrombosis.[1][2][5] The hydrochloride salt of this compound is often used to enhance its solubility in various solvent systems, facilitating its use in synthesis.[1]
Applications in Pharmaceutical Development
The unique structural features of this compound make it a key intermediate in the synthesis of several classes of therapeutic agents. Its chiral nature is crucial for achieving the enantiomeric purity required for potent and selective interaction with biological targets.[3]
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release. Pyrrolidine-based structures are highly effective at targeting the active site of DPP-IV. This compound serves as a key chiral precursor for the synthesis of potent DPP-IV inhibitors.
Signaling Pathway of DPP-IV Inhibition
References
Application Notes: (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Benzyl-pyrrolidine-3-carboxylic acid is a chiral cyclic amino acid that serves as a critical and versatile building block in medicinal chemistry. Its rigid, stereochemically defined pyrrolidine core makes it an ideal scaffold for the synthesis of complex and biologically active molecules. The presence of both a secondary amine and a carboxylic acid functional group allows for diverse chemical modifications, enabling the construction of a wide array of derivatives. This document provides an overview of its application in the development of potent and selective enzyme inhibitors and receptor agonists, complete with detailed protocols and quantitative data.
Applications in Drug Discovery
The constrained conformation of the pyrrolidine ring is well-suited for designing molecules that can fit into the active sites of enzymes and receptors with high specificity. This has led to the use of this compound and its derivatives in the development of therapeutics for various diseases.
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism is a cornerstone in the management of type 2 diabetes mellitus. Pyrrolidine-based structures, particularly those containing a cyanopyrrolidine moiety, are highly effective at targeting the active site of DPP-IV.
Signaling Pathway of DPP-IV Inhibition
The following diagram illustrates the mechanism by which DPP-IV inhibitors regulate glucose homeostasis.
Quantitative Data: DPP-IV Inhibitors
| Compound Class | Target | Activity | Reference |
| Pyrrole Derivative 5f | DPP-IV | 12.19 nM (IC₅₀) | [1] |
| Sitagliptin Intermediate | DPP-IV | 61% (isolated yield) | [1] |
Factor XIa (FXIa) Inhibitors for Thrombosis
Factor XIa is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade. Inhibiting FXIa is a promising anticoagulant strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. The constrained conformation of pyrrolidine-based scaffolds is well-suited for designing potent and selective FXIa inhibitors.
Signaling Pathway of Factor XIa Inhibition
The diagram below shows a simplified view of the coagulation cascade, highlighting the position of Factor XIa.
Quantitative Data: Factor XIa Inhibitors
| Compound Class | Target | Activity (Kᵢ) | Selectivity vs. Thrombin | Reference |
| Pyrrolidine Amide (69b/c) | FXIa | 2 nM | - | [1] |
| Pyrrolidine Amide (78) | FXIa | 7 nM | >4700-fold | [1] |
| 4,4-disubstituted prolines | FXIa | ~10 nM (IC₅₀) | ~1000-fold | [1] |
G-Protein Coupled Receptor 120 (GPR120) Agonists for Metabolic Disorders
GPR120, also known as free fatty acid receptor 4 (FFAR4), is a therapeutic target for metabolic disorders, including type 2 diabetes.[1] It is activated by long-chain fatty acids and, upon activation, stimulates the release of GLP-1 from intestinal cells, leading to glucose-dependent insulin secretion.[1] While (R)-pyrrolidine-3-carboxylic acid itself may not be the primary scaffold, the principles of using constrained carboxylic acid-containing molecules are central to the design of GPR120 agonists.[1]
Signaling Pathway of GPR120 Agonism
The diagram below illustrates how GPR120 agonists stimulate GLP-1 secretion.
Quantitative Data: GPR120 Agonists
| Compound Class | Target | Activity (EC₅₀) | Effect | Reference |
| Isoxazole Phenylpropanoic Acid | GPR120 | 57 nM (Ca²⁺ assay) | GLP-1 Secretion | [1] |
| Isoxazole Phenylpropanoic Acid | GPR120 | 60 nM (β-arrestin) | GLP-1 Secretion | [1] |
| Phenylpropanoic Acid (11b) | GPR120 | - | Reduces blood glucose | [1] |
| Phenylpropanoic Acid (14d) | GPR120 | - | Improves glucose tolerance | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.
Protocol 1: Asymmetric Hydrogenation to (3S,4S)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid
This protocol describes the synthesis of a key intermediate for various bioactive molecules.
Experimental Workflow
Methodology
-
Reactor Setup: A 2-L Hastelloy C4 autoclave is charged with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (30.0 g, 86.15 mmol), [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] catalyst (262.5 mg, 0.34 mmol), and methanol (0.9 L) under an argon atmosphere.
-
Hydrogenation: The asymmetric hydrogenation is run for 18 hours at 30 °C under 40 bar of hydrogen pressure. To ensure complete conversion (99.8%), the temperature is then increased to 60 °C for an additional 2 hours.
-
Work-up: After the pressure is released, the resulting white suspension is evaporated to dryness to yield the crude product.[2]
-
Purification: The crude product can be dissolved in 1M NaOH for further purification or direct use in subsequent steps.[2]
Quantitative Data
| Parameter | Value | Reference |
| Substrate | 30.0 g (86.15 mmol) | [2] |
| Catalyst Loading (S/C) | 250 | [2] |
| Hydrogen Pressure | 40 bar | [2] |
| Temperature | 30 °C then 60 °C | [2] |
| Reaction Time | 20 hours | [2] |
| Conversion | 99.8% | |
| Crude Yield | >99% (32.6 g) | [2] |
| Purity (crude) | 97.0% | [2] |
| Enantiomeric Excess (ee) | >99.9% | [2] |
Conclusion
This compound is a highly valuable chiral building block for the synthesis of a diverse range of biologically active molecules. Its utility in constructing potent and selective DPP-IV inhibitors, Factor XIa inhibitors, and scaffolds for GPR120 agonists highlights its importance in modern drug discovery. The provided protocols and data serve as a guide for researchers in the pharmaceutical sciences to leverage this versatile precursor in the development of novel therapeutics.
References
Application Notes and Protocols: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-pyrrolidine-3-carboxylic acid serves as a valuable chiral building block for the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][2] Its structure contains both a secondary amine and a carboxylic acid, often necessitating the use of protecting groups to achieve selective transformations. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[3][4][5][] This document provides a detailed experimental procedure for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid.
Reaction Scheme
The protection of the secondary amine of (R)-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via nucleophilic attack of the amine on the anhydride, in the presence of a base, to yield the N-Boc protected product.[7]
Chemical Reaction: (R)-pyrrolidine-3-carboxylic acid + (Boc)₂O --(Base, Solvent)--> (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Experimental Protocol
This protocol details the materials and step-by-step procedure for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide (NaOH) solution.[1][8] Stir the mixture until the amino acid is completely dissolved.[7]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[7]
-
Addition of (Boc)₂O: To the cooled and stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in 1,4-dioxane.[1][8] The (Boc)₂O can be added portion-wise.[7]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 1.5 to 4 hours.[1][7] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.[7]
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 using 1M HCl.[1][7][8]
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract the product with ethyl acetate.[7] Repeat the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][7] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, typically as a white solid or powder.[10][11]
Data Presentation
The following table summarizes the typical reaction parameters and expected results for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid.
| Parameter | Value | Reference(s) |
| Reactants | ||
| (R)-pyrrolidine-3-carboxylic acid | 1.0 eq | [7] |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 eq | [7] |
| Base (e.g., NaOH) | 1.5 - 2.0 eq | [7] |
| Reaction Conditions | ||
| Solvent System | Dioxane/Water (1:1) | [1][7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 1.5 - 4 hours | [1][7] |
| Product Information | ||
| Product Name | (R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | [12] |
| Molecular Formula | C₁₀H₁₇NO₄ | [10][12] |
| Molecular Weight | 215.25 g/mol | [10][12] |
| Appearance | White powder or solid | [10][11] |
| Melting Point | 138-143 °C | [10] |
| Optical Activity [α]/D | -15.0° (c = 0.5% in chloroform) | [10] |
| Storage Temperature | 2-8°C | [10][12] |
Visualizations
The following diagrams illustrate the logical workflow of the experimental procedure.
Caption: Workflow for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid.
Caption: Simplified reaction pathway for Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
- 11. (R)-N-Boc-Pyrrolidine-3-Carboxylic Acid | High Purity Chemical Supplier in China | Applications, Properties & Safety Information [chemheterocycles.com]
- 12. (R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | CAS 72925-16-7 | Chemical-Suppliers [chemical-suppliers.eu]
Application Notes and Protocols: Scale-up Synthesis of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Benzyl-pyrrolidine-3-carboxylic acid is a valuable chiral building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Its rigid pyrrolidine scaffold and stereodefined centers make it a crucial component in the development of novel therapeutics, including enzyme inhibitors and receptor agonists.[1][2][3] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on an efficient and enantioselective methodology suitable for industrial production. The featured method is an asymmetric hydrogenation of a corresponding pyrrole precursor, a robust and scalable route that delivers high yields and excellent enantiomeric purity.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its prevalence in numerous natural products and synthetic drugs.[3] Chiral pool synthesis, utilizing enantiomerically pure starting materials, is a powerful strategy for accessing optically pure compounds without the need for challenging asymmetric synthesis or chiral resolution.[3] this compound serves as an excellent chiral starting material, enabling the synthesis of a variety of derivatives.[3] The scale-up of chiral syntheses presents unique challenges, including cost of goods, process safety, and achieving high enantioselectivity on a large scale. The protocol detailed herein addresses these challenges by employing a catalytic asymmetric hydrogenation, a method known for its efficiency and scalability.
Synthetic Pathway Overview
The selected synthetic route for the scale-up production of this compound involves the asymmetric hydrogenation of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid. This method is advantageous for large-scale synthesis due to the use of a catalytic amount of a chiral ruthenium complex, which induces high enantioselectivity.
Caption: Asymmetric hydrogenation for the synthesis of this compound.
Experimental Protocols
Scale-up Asymmetric Hydrogenation of 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
This protocol is designed for a multi-gram to kilogram scale synthesis.
Materials and Equipment:
-
1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
-
[Ru(OAc)₂((R)-BINAP)] (Ruthenium(II) acetate bis((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl))
-
Methanol (Anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave (e.g., Hastelloy C4, stainless steel) equipped with a mechanical stirrer, temperature and pressure controls, and an inert gas inlet/outlet.[2][4]
-
Standard laboratory glassware for workup and purification.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Under an inert atmosphere (e.g., argon or nitrogen), charge the high-pressure autoclave with 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and the chiral ruthenium catalyst, [Ru(OAc)₂((R)-BINAP)]. The typical substrate-to-catalyst (S/C) ratio ranges from 1,000 to 20,000.[4]
-
Solvent Addition: Add anhydrous methanol to the autoclave. The solvent volume should be sufficient to ensure proper mixing and heat transfer.
-
Inerting the Reactor: Seal the autoclave and purge the system multiple times with high-purity nitrogen followed by hydrogen gas to remove any residual oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (typically 40 bar).[2][4] Begin stirring and heat the reaction mixture to the set temperature (e.g., 30-60°C).[2][4]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 18-24 hours.[2][4]
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Purge the autoclave with nitrogen.
-
Catalyst Removal and Product Isolation: The reaction mixture, often a suspension, can be concentrated under reduced pressure. The crude product can then be dissolved in an aqueous base (e.g., 1M NaOH) and the catalyst can be removed by extraction with an organic solvent.[4]
-
Purification: The aqueous layer is then acidified to the isoelectric point to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization. However, the enantiomeric purity is often high enough that no further purification is required.[4]
Data Presentation
The following table summarizes typical quantitative data for the scale-up synthesis of this compound via asymmetric hydrogenation.
| Parameter | Value | Reference |
| Substrate Scale | 30.0 g | [2][4] |
| Catalyst | [Ru(OAc)₂((R)-BINAP)] | Adapted from[4] |
| Substrate/Catalyst Ratio | ~10,000 | [4] |
| Solvent | Methanol | [2][4] |
| Hydrogen Pressure | 40 bar | [2][4] |
| Temperature | 30-60 °C | [2][4] |
| Reaction Time | 18-24 h | [2][4] |
| Conversion | >99% | [2] |
| Isolated Yield | >95% | - |
| Enantiomeric Excess (ee) | >98% | [4] |
| Purity (by HPLC) | >99% | [4] |
Experimental Workflow
The following diagram illustrates the general workflow for the scale-up synthesis of this compound.
Caption: General workflow for the scale-up synthesis and purification.
Conclusion
The asymmetric hydrogenation of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid provides a highly efficient and scalable route to this compound. This method consistently delivers the target compound in high yield and with excellent enantiomeric purity, making it suitable for industrial-scale production. The detailed protocol and workflow provided in these application notes offer a robust framework for researchers and drug development professionals to implement this key synthetic transformation.
References
Purification Techniques for Pyrrolidine-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of pyrrolidine-based compounds, a critical class of molecules in pharmaceutical and chemical research. The purity of these compounds is paramount for obtaining reliable data in biological assays and for ensuring safety and efficacy in drug development.[1][2][3] This guide covers a range of common and effective purification techniques, including crystallization, extraction, and chromatography, with specific examples and quantitative data to aid in method selection and optimization.
Crystallization
Crystallization is a powerful technique for purifying solid pyrrolidine-based compounds, capable of yielding high-purity materials. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.
General Protocol for Crystallization
A general procedure for the crystallization of a pyrrolidine-based compound involves the following steps:
-
Solvent Selection : The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Common solvents for polar pyrrolidine derivatives include alcohols like ethanol and methanol, or solvent mixtures such as ethanol/water.[4]
-
Dissolution : Dissolve the crude compound in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional) : If insoluble impurities are present, a hot filtration step can be performed.
-
Cooling : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Crystal Collection : Collect the formed crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing impurities.[4]
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.[4]
Troubleshooting Common Crystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | Compound's melting point is lower than the solution temperature; high concentration of impurities. | Increase solvent volume; slow down the cooling rate; use a different solvent system; introduce a seed crystal.[4] |
| No Crystal Formation | Solution is not supersaturated; compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some solvent; add an anti-solvent (a solvent in which the compound is insoluble); scratch the inside of the flask with a glass rod to create nucleation sites; introduce a seed crystal. |
| Low Yield | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Cool the solution for a longer period or at a lower temperature; minimize the time and solvent volume used during hot filtration. |
Quantitative Data for Crystallization
The following table provides an example of a crystallization protocol for a pyrrolidine derivative with quantitative data.
| Compound | Crude Purity | Purification Method | Solvent System | Yield | Final Purity | Reference |
| Vernakalant | Not Specified | Crystallization of hydrochloride salt | Not Specified | 97% | 99.5% | [5] |
| N-vinyl-2-pyrrolidone | Not Specified | Crystallization in the presence of water | Water | Not Specified | >99.99% | [6] |
Extraction
Extraction is a fundamental technique for separating pyrrolidine-based compounds from reaction mixtures or natural sources based on their solubility and acid-base properties.
Acid-Base Extraction
Many pyrrolidine derivatives are basic and can be effectively purified using acid-base extraction. This method is particularly useful for removing non-basic impurities.
Protocol for Acid-Base Extraction of a Pyrrolidine Derivative:
-
Dissolution : Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash : Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrrolidine derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Basification : Separate the aqueous layer and basify it with a suitable base (e.g., NaOH or NaHCO₃) to deprotonate the pyrrolidine derivative, making it soluble in organic solvents again.
-
Back-Extraction : Extract the basified aqueous layer with a fresh portion of the organic solvent.
-
Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified pyrrolidine compound.
Solid-Phase Extraction (SPE)
SPE is a versatile technique that can be used for the purification of pyrrolidine compounds, especially from complex matrices like biological fluids or plant extracts.
Protocol for SPE of a Pyrrolidine Derivative:
-
Column Conditioning : Condition the SPE cartridge (e.g., a cation-exchange column) with an appropriate solvent.
-
Sample Loading : Dissolve the crude sample in a suitable solvent and load it onto the SPE cartridge.
-
Washing : Wash the cartridge with a solvent that elutes impurities while retaining the target compound.
-
Elution : Elute the purified pyrrolidine derivative with a different solvent that disrupts the interaction between the compound and the stationary phase.
-
Concentration : Evaporate the solvent to obtain the purified product.
Chromatography
Chromatography encompasses a range of powerful techniques for the separation and purification of pyrrolidine-based compounds with high resolution.
Flash Chromatography
Flash chromatography is a rapid form of column chromatography used for preparative purification of organic compounds.
Protocol for Flash Chromatography of a Pyrrolidine Derivative:
-
Stationary Phase Selection : Silica gel is the most common stationary phase.
-
Mobile Phase Selection : A suitable solvent system (eluent) is chosen to achieve good separation of the target compound from impurities, often determined by thin-layer chromatography (TLC) analysis.
-
Column Packing : The column is carefully packed with the stationary phase.
-
Sample Loading : The crude sample is dissolved in a minimal amount of solvent and loaded onto the top of the column.
-
Elution and Fraction Collection : The mobile phase is passed through the column under pressure, and fractions are collected as they elute.
-
Analysis and Pooling : The collected fractions are analyzed by TLC or another suitable method, and the fractions containing the pure product are combined and concentrated.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique used for both analytical and preparative purification of pyrrolidine-based compounds. Chiral HPLC is particularly important for separating enantiomers of biologically active pyrrolidine derivatives.
Table: HPLC Purification Parameters for Pyrrolidine Derivatives
| Compound | Column | Mobile Phase | Flow Rate | Detection | Purity Achieved | Reference |
| 2-(aminomethyl)-1-ethylpyrrolidine enantiomers | Chiralcel OD-H | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine | 1.0 mL/min | UV at 254 nm | Enantiomeric separation | [7] |
| Pyrrolidine-3-carboxylic acid enantiomers | Chiralcel® OD-H | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v) | 1.0 mL/min | UV at 210 nm | >99% ee | [8] |
| Vesamicol Analogue Enantiomers | Chiralcel OD | Not Specified | 1 mL/min | UV at 254 nm | Optical purity determined | [9] |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable pyrrolidine-based compounds. It can be used to assess the purity of a sample and quantify impurities.
Table: GC Analysis Parameters for Pyrrolidine Derivatives
| Compound | Column | Carrier Gas | Detector | Purity/Analysis | Reference |
| N-Methyl-2-pyrrolidinone | Not Specified | Not Specified | FID or NPD | Purity analysis | [10] |
| 2-Pyrrolidinone | Not Specified | Not Specified | Not Specified | Purity analysis | [11] |
Visualizations
The following diagrams illustrate key workflows and concepts in the purification of pyrrolidine-based compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, resolution, and in vitro evaluation of three vesicular acetylcholine transporter ligands and evaluation of the lead fluorine-18 radioligand in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
Revolutionizing Metabolic and Inflammatory Disease Research: A Guide to GPR120 Agonist Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing various chemical scaffolds in the development of G-protein coupled receptor 120 (GPR120) agonists. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). This guide offers a comprehensive resource for researchers aiming to discover and characterize novel GPR120 agonists.
Introduction to GPR120
GPR120 is a receptor for medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids. Its activation triggers a dual signaling cascade involving both G-protein dependent and β-arrestin-2 mediated pathways. The Gαq/11-mediated pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and subsequent downstream effects such as the secretion of glucagon-like peptide-1 (GLP-1).[1] The β-arrestin-2 pathway is primarily associated with the potent anti-inflammatory effects of GPR120 activation.[1] This dual signaling capability makes GPR120 an attractive target for developing therapeutics that can simultaneously improve glucose homeostasis and combat chronic inflammation.
GPR120 Signaling Pathway
The activation of GPR120 by an agonist initiates two primary signaling cascades:
Key Scaffolds for GPR120 Agonists
Several chemical scaffolds have been identified as effective starting points for the development of potent and selective GPR120 agonists. The following tables summarize the quantitative data for representative compounds from each class.
Table 1: Phenylpropanoic Acid Derivatives
| Compound | Scaffold | EC50 (nM, hGPR120) | EC50 (nM, mGPR120) | Selectivity over hGPR40 | Reference |
| TUG-891 | Phenylpropanoic acid | 43.7 | Potent agonist | High | [2][3] |
| GW9508 | Phenylpropanoic acid | 2200 | - | ~100-fold for GPR40 | [4][5] |
| Compound 11b | Phenylpropanoic acid derivative | - | - | Excellent | [6] |
| Compound 14d | Phenylpropanoic acid derivative | 83.2 (mouse) | - | Excellent | [2] |
Table 2: Benzofuran and Chromane Derivatives
| Compound | Scaffold | EC50 (nM, hGPR120) | EC50 (nM, mGPR120) | Selectivity over hGPR40 | Reference |
| Compound 23 | Benzofuran | - | - | - | [1] |
| Compound 24 | Chromane | 35 (IP1), 24 (β-arrestin) | - | - | [1] |
Table 3: Spirocyclic Derivatives
| Compound | Scaffold | EC50 (nM, hGPR120) | EC50 (nM, mGPR120) | Selectivity over hGPR40 | Reference |
| Compound 2 | Spirocyclic | 63 (hIP1), 16 (hβ-Arr2) | 43 (mIP1), 21 (mβ-Arr2) | Low | [7] |
| Compound 14 | Spirocyclic | 98 (hIP1), 66 (hβ-Arr2) | - | >102-fold | [1][7] |
| Compound 26 | Spirocyclic | 98 (hIP1), 66 (hβ-arrestin) | - | >102-fold | [1] |
Table 4: Other Scaffolds
| Compound | Scaffold | EC50 (nM, hGPR120) | EC50 (nM, mGPR120) | Selectivity over hGPR40 | Reference |
| NCG21 | Phenyl-pyridin-2-yl-amino)-ethoxy]-phenyl}-butyric acid | - | - | 10-fold | [8] |
| Compound D5 | Sulfonamide | - | - | High | [9] |
Experimental Workflow for GPR120 Agonist Screening
A typical workflow for identifying and characterizing novel GPR120 agonists involves a series of in vitro and in vivo assays.
Experimental Protocols
In Vitro Assays
1. Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon GPR120 activation.
-
Materials:
-
HEK293 or CHO cells stably expressing GPR120.[10]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).[10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]
-
Pluronic F-127.[10]
-
Test compounds and positive control (e.g., TUG-891).[10]
-
96-well or 384-well black, clear-bottom assay plates.[10]
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.[10]
-
-
Protocol:
-
Cell Seeding: Seed GPR120-expressing cells into the assay plate to achieve a confluent monolayer on the day of the assay.[10]
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Remove the culture medium and add the dye loading solution to the cells. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[10]
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer.[10]
-
Calcium Flux Measurement: Place the assay plate in the fluorescence plate reader and establish a stable baseline fluorescence reading. Use the instrument's injector to add the compound solutions to the wells and immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.[10]
-
Data Analysis: Calculate the response as the peak fluorescence minus the baseline fluorescence. Determine the EC50 value by plotting the response against the log of the compound concentration.[10]
-
2. β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated GPR120 receptor.
-
Materials:
-
PathHunter® GPR120 β-Arrestin cell line.
-
PathHunter® Detection Kit.
-
Cell Plating Reagent.
-
Test compounds.
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
-
-
Protocol:
-
Cell Preparation and Plating: Thaw the vial of PathHunter® cells and transfer to a tube with pre-warmed Cell Plating Reagent. Dispense 20 µL of the cell suspension into each well of a 384-well plate (typically 5,000-10,000 cells per well). Incubate overnight at 37°C.[4]
-
Ligand Preparation: Prepare serial dilutions of the test ligand in the appropriate assay buffer. The final DMSO concentration should be below 1%.[4]
-
Agonist Assay: Add 5 µL of the diluted agonist to the wells containing the cells. For control wells, add 5 µL of assay buffer. Incubate the plate for 90 minutes at 37°C.[4]
-
Detection: Equilibrate the PathHunter® Detection Reagent to room temperature. Prepare the detection reagent mixture according to the manufacturer's instructions and add 12.5 µL to each well. Incubate at room temperature for 60 minutes, protected from light.[4]
-
Data Acquisition: Read the chemiluminescent signal using a luminometer.
-
In Vivo Assays
1. Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of a GPR120 agonist on glucose disposal.
-
Animals: Male C57BL/6 mice.
-
Protocol:
-
Fast mice for 4-6 hours or overnight (16 hours) with free access to water.[7]
-
Administer the GPR120 agonist orally at the desired dose (e.g., 3, 10, 30, 100 mg/kg).[2] A vehicle control group should be included.
-
After 30-60 minutes, administer an oral glucose load (2 g/kg).[2][7]
-
Measure blood glucose levels from a tail snip at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
2. Diet-Induced Obesity (DIO) Mouse Model
This model is used to assess the long-term metabolic effects of GPR120 agonists.
-
Animals: Male C57BL/6 mice.
-
Protocol:
-
Induce obesity by feeding mice a high-fat diet (e.g., 40-60% kcal from fat) for 12-24 weeks.[11][12]
-
Randomize obese mice into treatment groups.
-
Administer the GPR120 agonist daily via oral gavage for a specified period (e.g., 3-5 weeks) at a predetermined dose (e.g., 30 mg/kg).[7][12]
-
Monitor body weight, food intake, and other metabolic parameters throughout the study.
-
At the end of the treatment period, perform an OGTT and/or insulin tolerance test.
-
Collect tissues (e.g., liver, adipose tissue, pancreas) for histological and molecular analysis.[12]
-
Conclusion
The diverse chemical scaffolds presented in this guide provide a strong foundation for the development of novel GPR120 agonists. The detailed protocols for in vitro and in vivo assays will enable researchers to effectively screen and characterize these compounds. The continued exploration of GPR120 pharmacology holds significant promise for the discovery of new and effective treatments for a range of metabolic and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysfunction of lipid sensor GPR120 leads to obesity in both mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Positive interplay between FFAR4/GPR120, DPP-IV inhibition and GLP-1 in beta cell proliferation and glucose homeostasis in obese high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Development of Factor XIa Inhibitors: A New Frontier in Anticoagulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pursuit of safer and more effective anticoagulants has led to the emergence of Factor XIa (FXIa) as a promising therapeutic target. Inhibitors of FXIa hold the potential to uncouple antithrombotic efficacy from bleeding risk, a significant limitation of current anticoagulant therapies. This document provides a comprehensive overview of the role of various researchers and entities in the development of FXIa inhibitors, detailed experimental protocols for their evaluation, and a summary of key quantitative data for prominent investigational agents.
Introduction to Factor XIa and the Rationale for Inhibition
Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1] Upon activation by Factor XIIa or thrombin, FXIa amplifies the generation of thrombin by activating Factor IX.[1][2] While essential for the formation of a stable thrombus, the intrinsic pathway's role in normal hemostasis is considered less critical than the extrinsic (tissue factor-initiated) pathway.[2] This observation is supported by the clinical presentation of patients with congenital Factor XI deficiency, who have a reduced risk of venous thromboembolism and ischemic stroke with only a mild bleeding phenotype.[3][4] This "hemostasis-sparing" potential is the primary driver for the development of FXIa inhibitors.[3]
The development of FXIa inhibitors has been a multi-faceted effort involving academia and the pharmaceutical industry. These efforts have yielded a diverse pipeline of investigational drugs, including small molecules, monoclonal antibodies, and antisense oligonucleotides, each with a unique mechanism of action.[5][6]
Quantitative Data Summary of Investigational Factor XIa Inhibitors
The following tables summarize key preclinical and clinical data for prominent FXIa inhibitors in development. This data allows for a comparative assessment of their potency, selectivity, and clinical efficacy.
Table 1: Preclinical Activity of Selected Factor XIa Inhibitors
| Inhibitor | Type | Target | Potency (IC50/Ki) | Selectivity Profile | Reference(s) |
| Asundexian (BAY 2433334) | Small Molecule | Factor XIa | IC50: 1 nM | High selectivity against other serine proteases. | [7] |
| Milvexian (BMS-986177/JNJ-70033093) | Small Molecule | Factor XIa | Ki: 0.11 nM | Highly selective over related proteases. | [8] |
| BMS-262084 | Small Molecule | Factor XIa | IC50: 2.8 nM | Unaffected prothrombin time up to 100 µM. | [9] |
| Unnamed Peptidomimetic Inhibitor | Peptidomimetic | Factor XIa | IC50: 6 nM | Significant selectivity over thrombin and FXa. | [1] |
| Abelacimab (MAA868) | Monoclonal Antibody | Factor XI / XIa | High Affinity | Highly selective for Factor XI/XIa. | [7] |
| Osocimab (BAY 1213790) | Monoclonal Antibody | Factor XIa | Not Publicly Available | Specific for Factor XIa. | [7] |
Table 2: Overview of Key Phase 2 Clinical Trial Results for Factor XIa Inhibitors
| Trial Name | Inhibitor | Comparator | Indication | Key Outcomes | Reference(s) |
| PACIFIC-AF | Asundexian | Apixaban | Atrial Fibrillation | Lower rates of major or clinically relevant non-major bleeding with both 20mg and 50mg doses compared to apixaban. Efficacy not powered. | [7][10] |
| AXIOMATIC-TKR | Milvexian | Enoxaparin | Total Knee Replacement | Dose-dependent reduction in venous thromboembolism with a similar bleeding profile to enoxaparin. | [4] |
| AZALEA-TIMI 71 | Abelacimab | Rivaroxaban | Atrial Fibrillation | Significantly lower rates of major or clinically relevant non-major bleeding compared to rivaroxaban. | [5] |
| FOXTROT | Osocimab | Enoxaparin | Total Knee Replacement | Dose-dependent reduction in venous thromboembolism with a favorable bleeding profile compared to enoxaparin. | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used in the characterization of Factor XIa inhibitors.
In Vitro Assays
Principle: This assay directly measures the inhibition of purified human FXIa enzymatic activity. The enzyme cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically. The reduction in color development is proportional to the inhibitor's potency.
Materials:
-
Purified Human Factor XIa
-
Chromogenic FXIa Substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
Test Inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add 50 µL of the FXIa solution to each well of a 96-well microplate.
-
Add 25 µL of the test inhibitor dilutions or vehicle control to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.
-
Immediately measure the change in absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate hydrolysis for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation in plasma. FXIa inhibitors are expected to prolong the aPTT by blocking FXIa activity, thus delaying clot formation.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (25 mM)
-
Test Inhibitor
-
Coagulometer
Protocol:
-
Prepare serial dilutions of the test inhibitor in a suitable buffer.
-
Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the test inhibitor dilution or vehicle control.
-
Incubate the mixture at 37°C for 3 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation.
-
Data Analysis: Plot the clotting time (in seconds) against the inhibitor concentration. The concentration that doubles the clotting time of the control is often reported.
Principle: The TGA provides a global assessment of coagulation by measuring the total amount of thrombin generated over time in plasma. FXIa inhibitors are expected to reduce the peak thrombin generation and the endogenous thrombin potential (ETP).
Materials:
-
Platelet-poor plasma (PPP)
-
TGA reagent kit (e.g., Technothrombin TGA) containing a trigger (tissue factor and phospholipids) and a fluorogenic thrombin substrate.[11]
-
Thrombin calibrator
-
Fluorometric microplate reader
Protocol (using a commercial kit):
-
Prepare a thrombin calibration curve according to the kit manufacturer's instructions.[12]
-
In a 96-well plate, add 80 µL of PPP per well.
-
Add 20 µL of the TGA trigger reagent to each well.
-
Start the reaction by adding 20 µL of the fluorogenic substrate/calcium chloride solution.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C and measure the fluorescence intensity over time (typically for 60-90 minutes).
-
Data Analysis: Using the thrombin calibration curve, convert the fluorescence signal to thrombin concentration. Key parameters to analyze include the lag time, time to peak, peak thrombin concentration, and the ETP (area under the curve).[12]
Principle: The ECT is a specialized clotting assay used to measure the activity of direct thrombin inhibitors, but it can also be used to assess the overall prothrombin-to-thrombin conversion. Ecarin, a protease from snake venom, directly activates prothrombin to meizothrombin.[13]
Materials:
-
Citrated plasma
-
Ecarin reagent
-
Coagulometer
Protocol:
-
Pre-warm the plasma and ecarin reagent to 37°C.
-
Add 100 µL of test plasma to a cuvette and incubate at 37°C for 60 seconds.[14]
-
Add 200 µL of the ecarin reagent and start the timer.[14]
-
The coagulometer will measure the time to clot formation.
-
Data Analysis: The clotting time is directly proportional to the activity of direct thrombin inhibitors. In the context of FXIa inhibitor development, it can be used as a counter-screen to ensure specificity.
In Vivo Models
Principle: This widely used model induces endothelial injury and subsequent thrombus formation in the carotid artery by the topical application of ferric chloride. The efficacy of an antithrombotic agent is assessed by measuring the time to vessel occlusion.
Materials:
-
Anesthetized mouse (e.g., C57BL/6)
-
Surgical microscope
-
Doppler flow probe
-
Filter paper discs (e.g., 1-2 mm diameter)
-
Ferric chloride (FeCl3) solution (e.g., 5-10%)
-
Surgical instruments
Protocol:
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Saturate a filter paper disc with the FeCl3 solution and apply it to the surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and continuously monitor blood flow until the vessel is occluded (cessation of blood flow).
-
Data Analysis: The primary endpoint is the time to occlusion. A longer time to occlusion in the treated group compared to the vehicle control indicates antithrombotic efficacy.
Principle: This model assesses thrombus formation on a foreign surface under controlled blood flow conditions. An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein. The weight of the thrombus formed on the thread after a specific time is the primary endpoint.
Materials:
-
Anesthetized rat
-
Polyethylene tubing for the shunt
-
Silk thread
-
Surgical instruments
-
Heparin (for priming the shunt)
Protocol:
-
Anesthetize the rat and expose the carotid artery and jugular vein.
-
Cannulate the carotid artery and jugular vein with the polyethylene tubing, creating an extracorporeal shunt.
-
A pre-weighed silk thread is placed within a central piece of the shunt tubing.[15]
-
Allow blood to flow through the shunt for a defined period (e.g., 15-30 minutes).
-
After the designated time, clamp the shunt, remove the thread, and weigh it to determine the thrombus mass.
-
Data Analysis: A reduction in thrombus weight in the treated group compared to the vehicle control indicates antithrombotic activity.
Principle: This model is used to assess the effect of an anticoagulant on hemostasis by measuring the time to cessation of bleeding and total blood loss after a standardized tail injury.
Materials:
-
Anesthetized mouse
-
Scalpel or blade
-
Saline-filled tube (37°C)
-
Hemoglobin assay reagents
Protocol:
-
Anesthetize the mouse and place its tail in a tube containing pre-warmed saline.
-
Transect the tail at a specific diameter (e.g., 3 mm from the tip).[16]
-
Measure the time until bleeding stops for a continuous period (e.g., 30 seconds). This is the primary bleeding time.
-
Collect the blood in the saline for a set period (e.g., 20 minutes) to determine total blood loss by measuring hemoglobin concentration.
-
Data Analysis: An increase in bleeding time or total blood loss in the treated group compared to the vehicle control indicates an impact on hemostasis.
Principle: NHP models, such as the AV shunt model in baboons, provide a more translationally relevant assessment of antithrombotic efficacy and safety due to the closer physiological and hematological similarities to humans.[17][18]
Protocol (AV Shunt in Baboons):
-
Anesthetize the baboon and place an AV shunt, often containing a thrombogenic surface like a collagen-coated graft.[19]
-
Administer the test inhibitor.
-
Monitor thrombus formation using imaging techniques (e.g., gamma camera imaging of radiolabeled platelets) and/or by measuring the accumulation of platelets and fibrin on the graft.[19]
-
Assess bleeding risk by performing standardized bleeding time measurements.
-
Data Analysis: Efficacy is determined by the reduction in thrombus formation, while safety is assessed by the effect on bleeding time.
Visualizations
The following diagrams illustrate key concepts and workflows in the development of Factor XIa inhibitors.
Caption: The Coagulation Cascade and the Site of Action of Factor XIa Inhibitors.
Caption: Mechanisms of Action of Different Classes of Factor XIa Inhibitors.
Caption: A Generalized Drug Development Workflow for a Factor XIa Inhibitor.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emjreviews.com [emjreviews.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Thrombin Generation Assay Kit - Creative BioMart [creativebiomart.net]
- 13. Ecarin Clotting Time [ECT] [practical-haemostasis.com]
- 14. diagen.co.uk [diagen.co.uk]
- 15. The characterisation of thrombus development in an improved model of arterio-venous shunt thrombosis in the rat and the effects of recombinant desulphatohirudin (CGP 39393), heparin, and iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factor XII inhibition reduces thrombus formation in a primate thrombosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prisysbiotech.com [prisysbiotech.com]
- 19. Antithrombotic Effect of Antisense Factor XI Oligonucleotide Treatment in Primates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development to help improve synthesis yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Issue 1: Low Yield in Asymmetric Catalytic Hydrogenation
-
Question: We are experiencing low yields during the asymmetric catalytic hydrogenation of 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid to obtain this compound. What are the potential causes and solutions?
-
Answer: Low yields in this reaction can stem from several factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Activity: The chiral ruthenium catalyst, such as [Ru(OAc)₂((R)-BINAP)], is sensitive to air and moisture.[1] Ensure it is handled under a strictly inert atmosphere (e.g., argon or nitrogen). The catalyst-to-substrate ratio is also critical; a ratio between 1:1000 to 1:20,000 is generally effective.[2]
-
Hydrogen Pressure and Temperature: Inadequate hydrogen pressure can lead to incomplete conversion. A pressure of around 40 bar is typically recommended.[1][2][3] The reaction temperature should be carefully controlled, generally between 30-60°C.[1][2][3] An initial lower temperature (e.g., 30°C) for an extended period followed by a slight increase (e.g., to 60°C) can drive the reaction to completion.[2][3]
-
Substrate Quality: The purity of the starting material, 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, is crucial. Impurities can poison the catalyst. Ensure the precursor is thoroughly purified before use.
-
Solvent: Methanol is the most commonly used and preferred solvent for this hydrogenation.[1][2] Ensure it is of high purity and anhydrous.
-
Issue 2: Poor Enantioselectivity
-
Question: The enantiomeric excess (ee) of our final product is lower than expected. How can we improve the stereoselectivity of the synthesis?
-
Answer: Achieving high enantioselectivity is a key challenge. Here are some approaches to enhance it:
-
Choice of Chiral Catalyst/Ligand: The ligand on the metal catalyst is the primary determinant of stereoselectivity. For asymmetric hydrogenation, ligands like (R)-BINAP or (R)-2-Furyl-MeOBIPHEP are known to give high ee values (>99%).[1][2][3] If you are using a different method, such as organocatalytic Michael addition, the choice of the chiral organocatalyst (e.g., a diarylprolinol silyl ether) is critical for achieving high ee (typically >97%).[1][4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate. It is a parameter that often requires optimization.
-
Solvent Effects: The polarity and nature of the solvent can influence the transition state of the asymmetric reaction. While methanol is common for hydrogenation, solvents like toluene or CH₂Cl₂ are often used in Michael additions.[1] Experimenting with different solvents could be beneficial.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges in isolating and purifying the this compound. What are the recommended procedures?
-
Answer: Effective isolation and purification are essential for obtaining a high-purity product.
-
Post-Hydrogenation Work-up: After hydrogenation, the catalyst is typically removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure. The crude product can be further purified by recrystallization.[1]
-
Acid-Base Extraction: For the crude product from hydrogenation, dissolving it in an aqueous base (e.g., 1M NaOH), followed by washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the product can be an effective purification strategy.[2]
-
Chromatography: If recrystallization or extraction does not yield a product of sufficient purity, column chromatography may be necessary. The choice of stationary and mobile phases will depend on the specific impurities present.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound and its precursors?
A1: There are three primary strategies for the synthesis of the (R)-pyrrolidine-3-carboxylic acid scaffold:
-
Asymmetric Catalytic Hydrogenation: This method involves the direct hydrogenation of a prochiral precursor, such as a 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, using a chiral transition metal catalyst (e.g., Ruthenium-based). It is often a highly efficient, one to two-step process that can yield a product with excellent enantiomeric excess (>99%).[1]
-
Organocatalytic Asymmetric Michael Addition: This two-step approach starts with an enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, catalyzed by a chiral organocatalyst. This is followed by a reductive cyclization to form the pyrrolidine ring. This method offers high enantiomeric excess (typically >97%) under mild reaction conditions.[1][4]
-
Synthesis from the Chiral Pool: This strategy utilizes a readily available chiral starting material, such as (2S,4R)-4-hydroxyproline. The synthesis involves multiple steps, including protection of the amine and carboxylic acid groups, dehydroxylation of the C4 hydroxyl group, and subsequent deprotection. While it leverages a naturally chiral molecule, it often involves more steps and can have a lower overall yield.[1]
Q2: How do the different synthetic routes compare in terms of yield and efficiency?
A2: The efficiency of each route varies significantly. A comparative summary is provided in the table below.
| Parameter | Organocatalytic Asymmetric Michael Addition | Asymmetric Catalytic Hydrogenation | Synthesis from (2S,4R)-4-hydroxyproline |
| Overall Yield | ~70-85% | Up to >95% | Variable, typically lower |
| Enantiomeric Excess (ee) | High (typically >97%) | Excellent (>99%) | High (maintains starting material chirality) |
| Number of Steps | 2 | 1-2 | 3-5+ |
| Key Reagents/Catalysts | Chiral organocatalyst, nitroalkane, 4-oxo-2-enoate | Chiral Rhodium or Ruthenium complexes | Reagents for dehydroxylation, protecting groups |
| Reaction Conditions | Mild (room temperature) | Elevated pressure (H₂ gas), mild to moderate temperature | Varies (cryogenic to reflux) |
| Scalability | Moderate | High | Moderate to low |
Data compiled from multiple sources.[1]
Q3: What are the critical safety precautions to consider during the synthesis?
A3: Safety is paramount in any chemical synthesis. Key precautions include:
-
Handling of Reagents: Many reagents used in these syntheses are hazardous. For instance, this compound itself can be harmful if swallowed and may cause skin sensitization.[5] Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
-
Hydrogenation: Asymmetric catalytic hydrogenation involves the use of flammable hydrogen gas under high pressure. This procedure must be conducted in a well-ventilated area, using a high-pressure autoclave that has been properly inspected and maintained.[1][2][3] An inert atmosphere should be maintained during catalyst handling to prevent both catalyst deactivation and potential ignition sources.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Experimental Protocols
Protocol 1: Asymmetric Catalytic Hydrogenation
This protocol is adapted from a highly efficient method for producing stereochemically pure pyrrolidine derivatives.[2][3]
-
Reactor Setup: In a glove box under an argon atmosphere, charge a high-pressure autoclave (e.g., Hastelloy C4, 2-L) with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (30.0 g, 86.15 mmol) and the catalyst [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (262.5 mg, 0.34 mmol) in methanol (0.9 L).
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor to 40 bar with hydrogen. Stir the reaction mixture for 18 hours at 30°C.
-
Completion and Work-up: To ensure complete conversion, increase the temperature to 60°C for an additional 2 hours. After cooling and releasing the pressure, evaporate the solvent to dryness. The crude product can be further purified by dissolving in 1M NaOH, washing with an organic solvent, and then re-precipitating by adding acid.
Visual Guides
Caption: Workflow for Asymmetric Catalytic Hydrogenation.
Caption: Troubleshooting Logic for Low Yields.
References
Technical Support Center: Troubleshooting Common Side Reactions in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolidine derivatives. Pyrrolidines are a critical structural motif in a vast array of natural products and pharmaceuticals, and their efficient synthesis is paramount in drug discovery and development.
Section 1: Troubleshooting Guides & FAQs
This section is organized by common pyrrolidine synthesis methods. Each subsection addresses specific side reactions and experimental issues in a question-and-answer format.
Paal-Knorr Synthesis of Pyrrolidines
The Paal-Knorr synthesis, a reaction between a 1,4-dicarbonyl compound and a primary amine, is a foundational method for constructing the pyrrolidine ring. However, it is not without its challenges.[1][2]
Q1: My Paal-Knorr reaction is producing a significant amount of a colored, aromatic byproduct instead of the desired pyrrolidine. What is happening and how can I prevent it?
A1: The most common side reaction in the Paal-Knorr synthesis of pyrrolidines is the formation of a pyrrole byproduct. This occurs through the dehydration of the cyclic hemiaminal intermediate, leading to an aromatic pyrrole instead of the saturated pyrrolidine.[3][4]
Troubleshooting:
-
Choice of Reducing Agent: The Paal-Knorr reaction itself forms the pyrrole ring. To obtain a pyrrolidine, a subsequent reduction of the pyrrole or an in-situ reduction of the intermediate is necessary. If your goal is the pyrrolidine, ensure you are using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd/C) after the initial cyclization.
-
Reaction Conditions: Running the reaction under milder, non-acidic conditions can sometimes favor the formation of the pyrrolidine precursor over the pyrrole.[2] However, the classic Paal-Knorr conditions often lead to the pyrrole.
Q2: I am observing low yields in my Paal-Knorr synthesis. What are the likely causes?
A2: Low yields can stem from incomplete reaction, degradation of starting materials, or the formation of side products other than pyrroles.
Troubleshooting:
-
Purity of Starting Materials: Ensure your 1,4-dicarbonyl compound and amine are pure. Impurities can interfere with the reaction.
-
Reaction Time and Temperature: The reaction may require optimization of time and temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
pH Control: While acidic conditions can catalyze the reaction, a pH that is too low (pH < 3) can favor the formation of furan byproducts.[2] Maintaining a neutral to weakly acidic environment is often optimal.
Logical Workflow for Troubleshooting Paal-Knorr Synthesis
Caption: Troubleshooting workflow for the Paal-Knorr synthesis.
Reductive Amination of 1,4-Dicarbonyl Compounds
Reductive amination of 1,4-dicarbonyls is a direct method to form pyrrolidines. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.[5][6]
Q3: My reductive amination is resulting in a significant amount of the corresponding alcohol from the reduction of the starting dicarbonyl. How can I improve the selectivity for the desired pyrrolidine?
A3: This side reaction occurs when the reducing agent is too reactive and reduces the carbonyl groups of the starting material faster than the imine/enamine intermediate is formed and reduced.
Troubleshooting:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is less reactive towards aldehydes and ketones compared to sodium borohydride (NaBH₄).[6] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH.
-
Stepwise Addition: First, allow the imine to form by mixing the dicarbonyl and the amine, then add the reducing agent. You can monitor the formation of the imine by TLC or NMR.
Q4: I am observing over-alkylation of my primary amine, leading to a tertiary amine byproduct. How can I prevent this?
A4: Over-alkylation happens when the newly formed secondary amine (the pyrrolidine) is more nucleophilic than the starting primary amine and reacts further with the remaining dicarbonyl compound.[7]
Troubleshooting:
-
Stoichiometry: Use a slight excess of the amine relative to the dicarbonyl compound to ensure the dicarbonyl is consumed before the secondary amine can react further.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the second alkylation reaction.
-
Protecting Groups: If possible, using a protected amine can prevent over-alkylation. The protecting group can be removed in a subsequent step.
Mechanism of Over-Alkylation in Reductive Amination
Caption: Over-alkylation side reaction in reductive amination.
[3+2] Dipolar Cycloaddition
The [3+2] dipolar cycloaddition of azomethine ylides with alkenes is a powerful and stereoselective method for pyrrolidine synthesis.[8] However, controlling regioselectivity and diastereoselectivity can be challenging.
Q5: My [3+2] cycloaddition is producing a mixture of regioisomers. How can I improve the regioselectivity?
A5: Regioselectivity in [3+2] cycloadditions is governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile.[9]
Troubleshooting:
-
Dipolarophile Choice: The electronic nature of the substituents on the alkene (dipolarophile) plays a crucial role. Electron-withdrawing groups can direct the regioselectivity. Modifying the dipolarophile can significantly alter the outcome.
-
Catalyst: The use of a Lewis acid catalyst can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, thereby amplifying the electronic differences between the termini.
-
Solvent: The polarity of the solvent can influence the transition state energies of the different regioisomeric pathways. A systematic solvent screen is recommended.
Q6: I am struggling with poor diastereoselectivity in my [3+2] cycloaddition. What factors can I adjust?
A6: Diastereoselectivity is determined by the facial selectivity of the approach of the azomethine ylide and the dipolarophile. Steric hindrance and electronic interactions in the transition state dictate the preferred diastereomer.
Troubleshooting:
-
Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The choice of solvent can have a profound impact on diastereoselectivity. A change from a polar protic solvent to a nonpolar aprotic solvent, or vice versa, can significantly alter the diastereomeric ratio.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the dipole or the dipolarophile can effectively control the facial selectivity of the cycloaddition.
-
Chiral Catalysts: The use of chiral Lewis acid catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.[10]
Table 1: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition Reaction
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (exo:endo) |
| 1 | Toluene | 25 | 85:15 |
| 2 | THF | 25 | 70:30 |
| 3 | CH₂Cl₂ | 25 | 75:25 |
| 4 | CH₃CN | 25 | 60:40 |
| 5 | Toluene | 0 | 95:5 |
Note: Data is illustrative and will vary depending on the specific substrates and reaction conditions.
Section 2: Experimental Protocols
Protocol for Paal-Knorr Synthesis of N-Benzyl-2,5-dimethylpyrrolidine
Objective: To synthesize N-benzyl-2,5-dimethylpyrrolidine from 2,5-hexanedione and benzylamine, followed by reduction.
Materials:
-
2,5-Hexanedione (1.14 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Toluene (50 mL)
-
p-Toluenesulfonic acid (catalytic amount)
-
Palladium on carbon (10% w/w, 0.1 g)
-
Methanol (50 mL)
-
Hydrogen gas balloon
Procedure:
-
Cyclization: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,5-hexanedione, benzylamine, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain the crude N-benzyl-2,5-dimethylpyrrole.
-
Reduction: Dissolve the crude pyrrole in methanol and add the palladium on carbon catalyst.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting pyrrole is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude N-benzyl-2,5-dimethylpyrrolidine.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure pyrrolidine.[11]
Protocol for Reductive Amination Synthesis of 1-(4-methoxyphenyl)pyrrolidine
Objective: To synthesize 1-(4-methoxyphenyl)pyrrolidine from succinaldehyde and p-anisidine.
Materials:
-
Succinaldehyde (15% wt solution in water, 5.74 g, 10 mmol)
-
p-Anisidine (1.23 g, 10 mmol)
-
Dichloromethane (DCM, 50 mL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15 mmol)
-
Acetic acid (0.6 g, 10 mmol)
Procedure:
-
To a round-bottom flask, add p-anisidine and DCM.
-
Add the succinaldehyde solution and acetic acid to the flask and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride in DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture over 30 minutes, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Section 3: Purification of Pyrrolidine Derivatives
Q7: My crude pyrrolidine product is contaminated with unreacted starting amine. How can I effectively remove it?
A7: Separation of the product pyrrolidine from the starting amine can often be achieved by exploiting differences in their basicity and polarity.
Purification Strategies:
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The more basic starting amine will be protonated and move into the aqueous layer. The product pyrrolidine, if less basic, may remain in the organic layer. The effectiveness of this depends on the pKa difference between the two amines.
-
Alternatively, if the product is more basic, it can be extracted into the aqueous acid phase, leaving less basic impurities in the organic layer. The aqueous layer is then basified and the product is re-extracted into an organic solvent.
-
-
Chromatography: Flash column chromatography on silica gel is a very effective method for separating amines of different polarities. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically used. The addition of a small amount of triethylamine to the eluent can help to prevent tailing of the amine spots on the silica gel.
-
Distillation: If the product and the starting amine have sufficiently different boiling points, distillation (simple, fractional, or vacuum) can be an effective purification method.[12][13]
Disclaimer: The information provided in this technical support center is for guidance only. All experimental procedures should be carried out by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions. Reaction conditions may require optimization for specific substrates.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. byjus.com [byjus.com]
- 13. CK12-Foundation [flexbooks.ck12.org]
Technical Support Center: Optimization of N-Benzylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of N-benzylation reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during N-benzylation experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q1: My N-benzylation reaction is showing little to no product formation. What are the likely causes?
A: Low or no conversion in N-benzylation can stem from several factors, primarily related to incomplete deprotonation of the amine, reagent quality, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical for the deprotonation of the amine to form the more nucleophilic amide anion. If you are observing low conversion, the base may not be strong enough. For less acidic amines, such as N-H in amides or indoles, stronger bases are often required.[1][2]
-
Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the reaction rate. Poor solubility of the amine or its salt can hinder the reaction.
-
Recommendation: Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to improve the solubility of the reactants and enhance the rate of the Sₙ2 reaction.[1]
-
-
Reaction Temperature: N-benzylation reactions can be slow at room temperature and may require heating.
-
Moisture: The presence of water can quench the base and the deprotonated amine, preventing the reaction.
-
Recommendation: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Reagent Quality: The purity and activity of the benzylating agent (e.g., benzyl bromide, benzyl chloride) and the base are crucial.
-
Recommendation: Verify the quality of your reagents. Old or improperly stored benzyl halides can degrade.
-
Issue 2: Formation of Side Products
Q2: I am observing significant side products in my reaction mixture. How can I improve the selectivity for N-benzylation?
A: The formation of side products is a common issue in N-benzylation. The most frequent side reactions are over-alkylation (di-benzylation), C-alkylation (especially with substrates like indoles), and reaction at other nucleophilic sites.
Troubleshooting Steps:
-
Over-Alkylation (Di-benzylation): The mono-benzylated product can sometimes be more nucleophilic than the starting amine, leading to a second benzylation.
-
C-Alkylation vs. N-Alkylation: For substrates with multiple nucleophilic centers, such as indoles, C-alkylation can compete with the desired N-alkylation.[2]
-
Recommendation:
-
Solvent and Counter-ion Effects: The choice of base and solvent can influence the N/C selectivity. Less coordinating cations (like Cs⁺) and more polar, aprotic solvents generally favor N-alkylation.[2]
-
Complete Deprotonation: Incomplete deprotonation can lead to a mixture of the neutral amine and its anion, where the neutral form might be more prone to C-alkylation. Using a stronger base or a slight excess can favor the formation of the anion, promoting N-alkylation.[2]
-
-
-
Reaction at Other Functional Groups: If the substrate contains other nucleophilic groups (e.g., hydroxyl, carboxyl), these can also be benzylated.
-
Recommendation:
-
Protecting Groups: Protect other sensitive functional groups before carrying out the N-benzylation.
-
Reaction Conditions: In some cases, adjusting the base and solvent can favor N-benzylation over O-benzylation. For instance, with phenolic compounds, a weaker base might selectively deprotonate the more acidic phenol.[5]
-
-
Frequently Asked Questions (FAQs)
Q3: How do I choose the appropriate base for my N-benzylation reaction?
A: The choice of base depends on the pKa of the N-H bond of your substrate.
-
For relatively acidic N-H bonds (e.g., indoles, pKa ≈ 17): Strong bases like sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (KOtBu) are effective.[2]
-
For less acidic N-H bonds (e.g., Cbz-protected amines): Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, leading to low yields. In such cases, stronger bases like sodium hydride (NaH) are recommended.[1]
-
For anilines: Bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used to scavenge the acid byproduct.[6]
Q4: What is the best solvent for N-benzylation?
A: Polar aprotic solvents are generally the best choice for Sₙ2 reactions like N-benzylation as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.
-
Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used and often give good results.[1][2] They also help in dissolving the reactants.[1]
-
Less Polar Solvents: In some cases, less polar solvents like toluene or dioxane are used, particularly in catalytic systems or at higher temperatures.[3][7]
Q5: My product is difficult to purify. What are some common purification challenges and their solutions?
A: Purification challenges often arise from the presence of unreacted starting materials, side products, and the base.
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective for separating the N-benzylated product from starting materials and less polar side products.[2]
-
Crystallization: If your N-benzylated product is a solid, recrystallization can be a very effective purification technique. Screening different solvents is recommended to find the optimal conditions.[2]
-
Aqueous Workup: A thorough aqueous workup is essential to remove the base and any inorganic salts before chromatography. Washing the organic layer with water and then brine is a standard procedure.[2]
Data Presentation
Table 1: Comparison of Bases for N-benzylation
| Base | Typical Substrate(s) | Common Solvent(s) | Strength | Reference(s) |
| Sodium Hydride (NaH) | Indoles, Cbz-protected amines | DMF, THF | Very Strong | [1][2] |
| Potassium t-Butoxide (KOtBu) | Indoles, Heterocycles | THF, DMSO | Very Strong | [2][8] |
| Potassium Carbonate (K₂CO₃) | Phenols, some anilines | DMF, Acetone | Moderate | [1][5] |
| Sodium Bicarbonate (NaHCO₃) | Anilines | Acetonitrile, DMF | Weak | [6] |
| Potassium Hydroxide (KOH) | Indoles | Dioxane | Strong | [2] |
Table 2: Effect of Solvent on N-benzylation of Aniline
| Solvent | Conversion (%) | Selectivity (%) | Reference |
| Toluene | >80 | 50-60 | [7] |
| p-Xylene | >80 | 61 | [7] |
| t-Amyl Alcohol | >80 | 50-60 | [7] |
Note: Data is based on a specific catalytic system and may vary depending on the reaction conditions.
Experimental Protocols
General Protocol for N-benzylation using Sodium Hydride:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent).
-
Add anhydrous dimethylformamide (DMF) to dissolve the amine.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.[2]
-
Cool the reaction mixture back to 0°C.
-
Slowly add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Mandatory Visualization
Caption: Troubleshooting logic for low conversion in N-benzylation.
Caption: Strategies to mitigate common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Challenges in the purification of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-Benzyl-pyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
(S)-1-Benzyl-pyrrolidine-3-carboxylic acid: The opposite enantiomer is the most critical impurity to remove for applications requiring high enantiomeric purity.
-
Unreacted starting materials: Such as benzylamine or precursors to the pyrrolidine ring.
-
By-products from synthesis: Depending on the synthetic route, these could include N-benzylacetamide or 1,3-dibenzylurea if certain coupling agents are used.
-
Reagents and coupling agents: Residual coupling agents (e.g., DCC, HBTU) or their by-products (e.g., dicyclohexylurea) can be present.[1]
-
Protecting groups and related impurities: If protecting groups like Boc are used, impurities related to incomplete deprotection can occur.[2][3]
Q2: What is the best method for determining the enantiomeric purity of this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee%) of this compound.[4] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.
Q3: What are the key physicochemical properties of pyrrolidine-3-carboxylic acid derivatives that influence purification?
A3: The purification of pyrrolidine-3-carboxylic acid derivatives is influenced by their zwitterionic nature, pKa, and solubility. The presence of both a carboxylic acid and a secondary amine group means the compound's charge and polarity are highly dependent on pH. This is a critical factor for developing effective extraction and chromatographic purification methods.
Troubleshooting Guides
Chiral HPLC Analysis
Problem: I am not getting good separation of the enantiomers on my chiral HPLC.
-
Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). The separation of enantiomers relies on the "three-point interaction" between the analyte and the CSP. Not all chiral columns work for all compounds.
-
Solution: For chiral carboxylic acids, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptide-based phases are often effective.[5] If one type of column does not provide separation, try a column with a different chiral selector.
-
-
Possible Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase is crucial for achieving resolution.
-
Solution: Systematically screen different mobile phases. For normal phase chiral HPLC, mixtures of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) are a good starting point.[4] For reversed-phase, acetonitrile/water or methanol/water with a buffer or acid modifier can be tested.
-
-
Possible Cause 3: Poor Peak Shape (Tailing or Broadening). This can be caused by secondary interactions with the stationary phase or issues with the sample solvent.
-
Solution:
-
Add a modifier to the mobile phase. For acidic compounds, adding a small amount of a stronger acid (like TFA or formic acid) can improve peak shape.
-
Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
-
Diastereomeric Salt Recrystallization
Problem: My diastereomeric salt recrystallization is giving a low yield and/or poor enantiomeric excess.
-
Possible Cause 1: Inappropriate Resolving Agent. The choice of the chiral resolving agent is critical for forming diastereomeric salts with significantly different solubilities.
-
Solution: For resolving racemic carboxylic acids, chiral bases are typically used. However, for amino acids, chiral acids like (R)-(-)-mandelic acid or derivatives of tartaric acid are commonly employed.[4] Screen a few different resolving agents to find the one that gives the best separation.
-
-
Possible Cause 2: Incorrect Solvent System. The solvent must be chosen so that one diastereomeric salt is significantly less soluble than the other.
-
Solution: Screen a variety of solvents or solvent mixtures (e.g., ethanol, isopropanol, or mixtures with water).[4] The ideal solvent will dissolve both salts at an elevated temperature, but upon slow cooling, will selectively precipitate one salt in high purity.
-
-
Possible Cause 3: Cooling Rate is Too Fast. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric excess.
-
Solution: Allow the heated solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the recovery of the less soluble salt. Do not crash-cool the solution.
-
Column Chromatography
Problem: I am having difficulty purifying my this compound by column chromatography.
-
Possible Cause 1: Compound Streaking on the Column. The polar and zwitterionic nature of the compound can lead to strong interactions with silica gel, causing streaking and poor separation.
-
Solution:
-
Add a modifier to the eluent. A small amount of a polar solvent like methanol can help, but adding an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent system is often more effective at suppressing the ionization of the compound and reducing tailing. The choice of acid or base depends on the other functional groups in the molecule and the impurities you are trying to remove.
-
Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica gel for preparative HPLC.
-
-
-
Possible Cause 2: Co-elution with Polar Impurities. Highly polar impurities may be difficult to separate from the desired product.
-
Solution:
-
Optimize the eluent system by running thin-layer chromatography (TLC) with various solvent mixtures first.
-
If simple chromatography is insufficient, consider an acid-base extraction workup before chromatography to remove acidic or basic impurities.
-
-
Quantitative Data Summary
The following table summarizes typical results that can be expected from different purification methods for pyrrolidine-3-carboxylic acid derivatives.
| Purification Method | Typical Purity | Typical Enantiomeric Excess (ee%) | Typical Yield | Reference |
| Asymmetric Synthesis & Hydrogenation | >99.0% | >99.9% | >99% | [6] |
| Diastereomeric Salt Recrystallization | >98% | Up to 98% | 40-50% (per enantiomer) | [4] |
| Preparative Chiral HPLC | >99% | >99% | Analytical to semi-preparative scale | [4] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 210 nm.[4]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Record the chromatogram. The two enantiomers should elute at different retention times. d. Calculate the enantiomeric excess (ee%) based on the peak areas of the two enantiomers.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point. To improve separation and reduce tailing, consider adding a small percentage of acetic acid or triethylamine to the eluent.
-
Procedure: a. Dissolve the crude product in a minimal amount of the initial eluent. b. Load the sample onto the silica gel column. c. Elute the column with the chosen solvent system, gradually increasing the polarity. d. Collect fractions and analyze them by thin-layer chromatography (TLC). e. Combine the pure fractions and remove the solvent under reduced pressure.[2]
Visualizations
Caption: General purification workflow for obtaining enantiomerically pure this compound.
Caption: Troubleshooting logic for poor chiral HPLC separation.
References
Technical Support Center: Determination of Enantiomeric Excess for Chiral Pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the enantiomeric excess (ee) of chiral pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the enantiomeric excess of chiral pyrrolidines?
A1: The primary methods for determining the enantiomeric excess (ee) of chiral pyrrolidines are chromatographic and spectroscopic techniques. The most widely used include:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful and versatile technique for separating enantiomers. It can be performed using direct or indirect methods.[1][2]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable pyrrolidine derivatives.[3][4]
-
Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular technique that offers fast separations and reduced solvent consumption.[5][][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[8][9][10]
-
Polarimetry: A traditional method that measures the optical rotation of a sample. While useful, it can be less accurate for samples with low ee values and requires a known specific rotation of the pure enantiomer.[4][11]
Q2: What is the difference between direct and indirect chiral HPLC methods?
A2:
-
Direct Methods: Employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation based on differential retention times. This is often the preferred approach due to its simplicity.[1]
-
Indirect Methods: Involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[1][2]
Q3: When should I consider using a chiral derivatizing agent?
A3: Chiral derivatizing agents are useful in several scenarios:
-
When a suitable chiral stationary phase is not available for direct separation.
-
To improve the detection of the analytes, especially if the pyrrolidine lacks a strong chromophore for UV detection. Derivatization can introduce a UV-active or fluorescent tag.
-
For confirmation of ee values obtained by a direct method.
-
When using an achiral separation technique like standard HPLC or GC.[2][12]
Q4: How is enantiomeric excess calculated from a chromatogram?
A4: Enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
It is crucial to ensure that the peaks are well-resolved (baseline separation is ideal) for accurate integration.
Q5: Can NMR spectroscopy be used for quantitative ee determination?
A5: Yes, ¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid and accurate method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate and distinguishable peaks in the NMR spectrum. The ee can then be calculated by integrating the signals corresponding to each enantiomer.[8][9][10]
Troubleshooting Guides
Guide 1: Poor Separation in Chiral HPLC/SFC Analysis
Problem: My chiral HPLC or SFC analysis shows co-eluting peaks, poor resolution (Rs < 1.5), or peak tailing, leading to inaccurate ee determination.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chiral HPLC/SFC separation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used for pyrrolidines. If one CSP doesn't work, try another with a different chiral selector.[2] |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol in normal phase, or the percentage of co-solvent in SFC).[2][14] Small changes can significantly impact resolution. |
| Incorrect Additive | For acidic pyrrolidines, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape. For basic pyrrolidines, an amine additive such as diethylamine (DEA) is often beneficial. |
| Temperature Effects | Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric interactions with the CSP. |
| Flow Rate | A lower flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the analysis time.[14] |
| Column Contamination or Degradation | If the column has been used extensively, its performance may degrade. Follow the manufacturer's instructions for column washing and regeneration.[15] |
Guide 2: Peak Splitting in Chromatographic Analysis
Problem: A single enantiomer peak appears as a split or shoulder peak, making accurate integration impossible.[16][17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak splitting in chromatography.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Injection Solvent Mismatch | Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting. Whenever possible, dissolve the sample in the mobile phase itself.[17][18] |
| Column Obstruction or Void | A partially blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks.[16][18] Try reversing and flushing the column (if the manufacturer allows) or replacing the column frit. |
| Extra-column Dead Volume | Excessive dead volume in the tubing or fittings between the injector and the column can cause peak broadening and splitting.[19] Ensure all connections are tight and use tubing with the appropriate inner diameter. |
| Co-elution of an Impurity | The split peak may actually be a closely eluting impurity. To check this, inject a smaller volume of the sample; if it's two separate components, the peaks might resolve better.[16] |
| Temperature Mismatch | A significant temperature difference between the mobile phase and the column can sometimes lead to peak splitting. Using a mobile phase pre-heater can help.[16] |
Experimental Protocols & Data
Chiral HPLC Method Development
A common starting point for chiral HPLC method development for pyrrolidine derivatives is to screen a set of polysaccharide-based columns with a standard mobile phase.
General Workflow for Chiral Method Development:
Caption: General workflow for chiral HPLC method development.
Typical Starting Conditions for Chiral HPLC Screening:
| Parameter | Normal Phase | Reversed Phase |
| Columns | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® AD-RH, Chiralcel® OD-RH |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Acetonitrile / Water or Buffer (e.g., 60:40 v/v) |
| Additive | 0.1% DEA for basic analytes; 0.1% TFA for acidic analytes | 0.1% Formic Acid or TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at a suitable wavelength (e.g., 210 nm) | UV at a suitable wavelength |
Typical Starting Conditions for Chiral SFC Screening:
| Parameter | Condition |
| Columns | Chiralpak® IC, Lux® Cellulose-2 |
| Mobile Phase | CO₂ / Methanol (or Ethanol) as co-solvent |
| Co-solvent Range | 5% to 40% gradient |
| Backpressure | 150 bar |
| Temperature | 40 °C[20] |
| Flow Rate | 2-3 mL/min |
| Detection | UV or MS |
¹H NMR with Chiral Solvating Agents (CSAs):
Protocol:
-
Prepare a solution of the racemic or enantioenriched pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a macrocyclic CSA).[10]
-
Acquire another ¹H NMR spectrum and look for splitting of signals corresponding to the pyrrolidine protons.
-
Integrate the well-resolved signals for each enantiomer to determine the enantiomeric ratio and calculate the ee.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chiraltech.com [chiraltech.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. uhplcs.com [uhplcs.com]
- 20. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage guidelines for (R)-1-Benzyl-pyrrolidine-3-carboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[2]
Q2: What is the recommended storage temperature?
A2: The recommended storage temperature is between 2-8°C.[3] Storing at refrigerated temperatures helps to minimize potential degradation over time.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, similar to other benzylamines, this compound can be sensitive to air and moisture.[2] Exposure to air can lead to oxidation, while moisture can facilitate hydrolysis or other degradation pathways. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, potential degradation pathways include:
-
Oxidation: The benzylamine moiety is susceptible to oxidation, which can lead to the formation of an imine and subsequently benzaldehyde.
-
Decarboxylation: While less common for simple carboxylic acids, decarboxylation can occur under heat, leading to the loss of carbon dioxide.
-
Ring Opening: Under harsh acidic or alkaline conditions, the pyrrolidine ring may undergo opening.
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbonate salts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to air, moisture, or light. | Store the compound in a tightly sealed, opaque container at 2-8°C. Handle under an inert atmosphere if possible. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). Use a fresh batch of the compound if degradation is suspected. |
| Poor solubility | The compound may have degraded to a less soluble impurity. | Ensure the compound has been stored correctly. Consider purification of the compound if impurities are suspected. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Presence of degradation products or impurities. | Refer to the section on potential degradation products and consider forced degradation studies to identify unknown peaks. |
Stability and Storage Data
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and reaction with CO2. |
| Light | Protect from light (use opaque containers) | To prevent photodegradation. |
| Moisture | Store in a dry environment with the container tightly sealed. | To prevent hydrolysis. |
| Incompatibilities | Strong oxidizing agents | To avoid rapid and exothermic reactions. |
Table 2: Potential Degradation Products and Their Causes
| Potential Degradation Product | Chemical Structure | Likely Cause |
| Benzaldehyde | C7H6O | Oxidation of the benzylamine moiety. |
| (R)-pyrrolidine-3-carboxylic acid | C5H9NO2 | Cleavage of the benzyl group. |
| (R)-1-Benzylpyrrolidine | C11H15N | Decarboxylation. |
| 4-(benzyl(carboxymethyl)amino)butanoic acid | C13H17NO4 | Ring opening under harsh conditions. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5][6][7]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a suitable chiral column
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours.
-
Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.
Visualizations
Caption: Decision workflow for handling and storage.
Caption: Forced degradation experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. library.dphen1.com [library.dphen1.com]
- 5. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Identification of impurities in (R)-1-Benzyl-pyrrolidine-3-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and mitigation.
1. Incomplete Reaction or Low Yield
| Observation | Potential Cause | Recommended Action |
| Starting material remains after the expected reaction time. | Insufficient reaction time or temperature: The N-benzylation of the pyrrolidine ring may require more forcing conditions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase the reaction temperature in increments of 10°C. - Extend the reaction time. |
| Poor quality of reagents: Benzyl bromide can degrade over time. The starting (R)-pyrrolidine-3-carboxylic acid may contain impurities. | - Use freshly distilled or newly purchased benzyl bromide. - Verify the purity of the starting material using a suitable analytical method like NMR or HPLC. | |
| Inappropriate solvent or base: The choice of solvent and base is critical for the N-alkylation reaction. | - Ensure the solvent is anhydrous, as water can react with benzyl bromide. - Consider using a stronger, non-nucleophilic base if a weak base is being used. | |
| Low yield of the desired product after workup and purification. | Product loss during extraction: The product may have some solubility in the aqueous phase. | - Perform multiple extractions with an organic solvent. - Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. |
| Degradation of the product: The product may be sensitive to the purification conditions. | - Use milder purification techniques, such as flash column chromatography with a carefully selected eluent system. - Avoid prolonged exposure to high temperatures. |
2. Presence of Unexpected Impurities
| Impurity Type | Potential Source | Identification Method | Mitigation Strategy |
| Over-benzylated product (Quaternary ammonium salt) | Excess benzyl bromide or prolonged reaction time. | LC-MS (observe a mass corresponding to the addition of a second benzyl group), NMR (characteristic shifts for the benzylic protons). | - Use a stoichiometric amount of benzyl bromide. - Carefully monitor the reaction and stop it once the starting material is consumed. |
| (S)-enantiomer | Racemization during the reaction or impure starting material. | Chiral HPLC or Chiral GC. | - Use a non-racemizing base and moderate reaction temperatures. - Verify the enantiomeric purity of the starting (R)-pyrrolidine-3-carboxylic acid. |
| Unreacted (R)-pyrrolidine-3-carboxylic acid | Incomplete reaction. | HPLC, LC-MS. | - Optimize reaction conditions (time, temperature, reagent stoichiometry). |
| Benzyl alcohol/ Benzaldehyde | Hydrolysis or oxidation of benzyl bromide. | GC-MS, HPLC. | - Use high-purity, fresh benzyl bromide. - Store benzyl bromide under an inert atmosphere and protected from light. |
| Residual Solvents | Incomplete removal during workup. | GC-MS (headspace analysis). | - Ensure thorough drying of the final product under vacuum. |
| Inorganic Salts | By-products from the reaction (e.g., hydrobromide salt of the base). | Insoluble in organic solvents. Can be detected by conductivity or ion chromatography of an aqueous extract. | - Perform an aqueous workup to remove water-soluble salts. - Recrystallization of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A common and effective method is the direct N-benzylation of (R)-pyrrolidine-3-carboxylic acid. The critical steps in this process are ensuring the complete deprotonation of the secondary amine without causing side reactions and carefully controlling the stoichiometry of the benzylating agent to prevent over-alkylation. Another potential route involves the asymmetric hydrogenation of a corresponding pyrrole precursor, which can offer high enantioselectivity.
Q2: My final product shows the presence of the (S)-enantiomer. What could be the cause and how can I avoid it?
The presence of the undesired (S)-enantiomer can arise from two main sources: racemization during the synthesis or the use of a starting material that is not enantiomerically pure. To minimize racemization, it is crucial to employ mild reaction conditions, particularly avoiding high temperatures and strongly basic or acidic conditions for prolonged periods. Always verify the enantiomeric purity of your starting (R)-pyrrolidine-3-carboxylic acid using chiral HPLC or GC.
Q3: I am observing an impurity with a mass significantly higher than my product. What could it be?
An impurity with a higher mass is often the result of over-alkylation. In the context of this synthesis, the secondary amine of the pyrrolidine ring can react with a second molecule of benzyl bromide to form a quaternary ammonium salt. This can be confirmed by LC-MS analysis. To prevent this, use a 1:1 molar ratio of the pyrrolidine starting material to benzyl bromide and monitor the reaction closely.
Q4: What are the best analytical techniques to identify and quantify impurities in my final product?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for separating and quantifying organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for detecting volatile impurities such as residual solvents and by-products like benzyl alcohol or benzaldehyde.
-
Chiral HPLC or Chiral GC are essential for determining the enantiomeric purity of your product.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information about the main product and can help in the characterization of major impurities.
Q5: How can I effectively remove inorganic salt by-products from my final product?
Inorganic salts, which are often formed during the reaction (e.g., from the base used), can typically be removed by performing a thorough aqueous workup. This involves dissolving the crude product in an organic solvent and washing it with water or a brine solution. If the product is sufficiently stable, recrystallization from a suitable solvent system is a highly effective method for removing both inorganic and organic impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (2.0-3.0 eq.) or triethylamine (2.0-3.0 eq.), to the solution.
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.0-1.1 eq.) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid or diethylamine. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and compare the retention times of the enantiomers with those of a racemic standard.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for the identification of impurities.
Technical Support Center: Resolving Racemic Mixtures of 1-Benzyl-pyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the resolution of racemic 1-Benzyl-pyrrolidine-3-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation of its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic 1-Benzyl-pyrrolidine-3-carboxylic acid?
A1: The three primary methods for resolving racemic 1-Benzyl-pyrrolidine-3-carboxylic acid are:
-
Classical Diastereomeric Salt Crystallization: This technique involves reacting the racemic acid with a chiral resolving agent (typically a chiral base) to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[2][3]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) of one enantiomer, leaving the other enantiomer unreacted and thus allowing for their separation.[2][4]
Q2: How do I choose the right resolving agent for diastereomeric salt crystallization?
A2: The choice of resolving agent is crucial and often empirical. For resolving a carboxylic acid like 1-Benzyl-pyrrolidine-3-carboxylic acid, a chiral base is required. Commonly used resolving agents include naturally occurring alkaloids like brucine and strychnine, as well as synthetic chiral amines such as (R)- or (S)-α-methylbenzylamine.[2] The selection depends on factors like the solubility of the resulting diastereomeric salts in a given solvent system and the commercial availability and cost of the resolving agent. It is often necessary to screen several resolving agents to find the one that provides the best separation.
Q3: Can I use tartaric acid to resolve 1-Benzyl-pyrrolidine-3-carboxylic acid?
A3: While tartaric acid is a common chiral resolving agent, it is a carboxylic acid itself and would not be suitable for the direct resolution of another carboxylic acid through diastereomeric salt formation. However, tartaric acid and its derivatives are excellent resolving agents for racemic bases.[5][6] For resolving 1-Benzyl-pyrrolidine-3-carboxylic acid, you should use a chiral base.
Q4: What is "oiling out" and how can I prevent it during crystallization?
A4: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material. This can be caused by high concentrations of the salt, rapid cooling of the solution, or the use of an inappropriate solvent.[1] To prevent this, you can try diluting the solution, cooling it more slowly, or screening different solvent systems. Adding a seed crystal of the desired diastereomeric salt can also help induce crystallization.[1]
Q5: How can I determine the enantiomeric excess (ee%) of my resolved product?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of your resolved product.[1][2] This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their quantification.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Crystallization | - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Impurities are inhibiting crystallization. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly to a lower temperature.- Add an anti-solvent (a solvent in which the salt is less soluble).- Ensure the purity of the racemic acid and resolving agent.[1] |
| Product "Oils Out" Instead of Crystallizing | - The concentration of the diastereomeric salt is too high.- The solution was cooled too rapidly.- The solvent system is not optimal. | - Dilute the solution with more solvent.- Allow the solution to cool to room temperature slowly before further cooling in an ice bath.- Screen different solvents or solvent mixtures.- Add a seed crystal to induce crystallization from the oil.[1] |
| Low Yield of Desired Enantiomer | - The difference in solubility between the two diastereomeric salts is small.- Co-precipitation of the more soluble diastereomer.- Incomplete precipitation of the less soluble diastereomer. | - Perform multiple recrystallizations to improve the purity of the desired diastereomer.- Optimize the solvent system and crystallization temperature to maximize the solubility difference.- After filtering the first crop of crystals, concentrate the mother liquor to obtain a second crop. |
| Low Enantiomeric Excess (ee%) | - Inefficient separation of the diastereomeric salts.- Racemization of the product during isolation. | - Recrystallize the diastereomeric salt multiple times.- Ensure the pH and temperature conditions during the liberation of the free acid from the salt are mild to prevent racemization. |
Chiral HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Low column efficiency. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Optimize the mobile phase by varying the solvent ratios and additives (e.g., acids, bases).- Ensure the column is properly packed and not overloaded. |
| Peak Tailing or Broadening | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Extracolumn dead volume. | - Add a mobile phase modifier (e.g., a small amount of acid or base) to reduce secondary interactions.- Inject a smaller sample volume or a more dilute sample.- Check and minimize the length and diameter of tubing in the HPLC system. |
| Irreproducible Retention Times | - Changes in mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Flush the column with an appropriate solvent after use and store it correctly. |
Experimental Protocols
Resolution by Diastereomeric Salt Crystallization
This protocol is an illustrative example based on methods for similar compounds and may require optimization for 1-Benzyl-pyrrolidine-3-carboxylic acid.
Materials:
-
Racemic 1-Benzyl-pyrrolidine-3-carboxylic acid
-
Chiral resolving agent (e.g., (R)-(-)-α-Methylbenzylamine)
-
Solvent (e.g., Ethanol, Isopropanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Dissolve the racemic 1-Benzyl-pyrrolidine-3-carboxylic acid in the chosen solvent (e.g., ethanol) with gentle heating.
-
Add an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-α-Methylbenzylamine).
-
Heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.
-
For complete crystallization, you may need to cool the mixture further in an ice bath.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
To recover the enantiomerically enriched carboxylic acid, dissolve the diastereomeric salt in water and add a base (e.g., NaOH) to neutralize the resolving agent.
-
Extract the chiral amine with an organic solvent.
-
Acidify the aqueous layer with HCl to precipitate the enantiomerically enriched 1-Benzyl-pyrrolidine-3-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Determine the yield and enantiomeric excess (ee%) using chiral HPLC.
Chiral HPLC Method (Direct)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Polysaccharide-based like Chiralcel® OD-H).
Mobile Phase:
-
A mixture of n-Hexane and Isopropanol with a small amount of Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for best resolution.
Procedure:
-
Prepare a sample of the racemic 1-Benzyl-pyrrolidine-3-carboxylic acid dissolved in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers at a suitable UV wavelength (e.g., 210 nm).
-
The two enantiomers should elute at different retention times.
-
Calculate the resolution (Rs) and enantiomeric excess (ee%) from the chromatogram.[2]
Enzymatic Kinetic Resolution
This protocol is a general guide and requires the ester derivative of the carboxylic acid as the substrate.
Materials:
-
Racemic methyl or ethyl ester of 1-Benzyl-pyrrolidine-3-carboxylic acid.
-
Lipase (e.g., Lipase AS from Aspergillus niger).
-
Phosphate buffer (e.g., 0.1 M, pH 7.5).
-
Organic solvent for extraction (e.g., Ethyl acetate).
Procedure:
-
Prepare the racemic ester of 1-Benzyl-pyrrolidine-3-carboxylic acid.
-
Disperse the racemic ester in the phosphate buffer.
-
Add the lipase to the mixture.
-
Stir the reaction at room temperature and monitor the progress by HPLC. The lipase will selectively hydrolyze one enantiomer of the ester to the carboxylic acid.
-
When the reaction reaches approximately 50% conversion, stop the reaction (e.g., by filtering off the enzyme).
-
Separate the unreacted ester from the carboxylic acid product by extraction at an appropriate pH.
-
Determine the enantiomeric excess of both the recovered ester and the carboxylic acid product using chiral HPLC.[2][4]
Quantitative Data
The following table summarizes illustrative performance data for different resolution methods on the related compound, pyrrolidine-3-carboxylic acid. These values can serve as a benchmark for the resolution of 1-Benzyl-pyrrolidine-3-carboxylic acid, though optimization will be necessary.
| Separation Method | Chiral Selector/Stationary Phase/Resolving Agent | Mobile Phase/Solvent | Resolution (Rs) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol/Trifluoroacetic Acid | > 1.5 | > 99% | Analytical | Illustrative Example[2] |
| Chiral HPLC (Indirect) | Achiral C18 | Acetonitrile/Water with Chiral Derivatizing Agent | Diastereomeric Separation | > 99% | High | Illustrative Example[2] |
| Diastereomeric Salt Crystallization | (R)-(-)-Mandelic Acid | Ethanol | Diastereomeric Separation | Up to 98% | 40-50% (per enantiomer) | Illustrative Example[2] |
| Enzymatic Kinetic Resolution | Lipase AS (from Aspergillus niger) | Phosphate Buffer | Kinetic Resolution | > 95% | ~45% (for each enantiomer) | Illustrative Example[2] |
Visualized Workflows
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 6. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions Involving Pyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of pyrrolidine and its derivatives that are important for work-up procedures?
A1: Understanding the physicochemical properties of pyrrolidine and its derivatives is crucial for designing effective purification strategies. The basicity of the pyrrolidine nitrogen is a key characteristic that is frequently exploited in acid-base extractions.[1][2] Pyrrolidine itself is a colorless liquid that is miscible with water and most organic solvents.[1][3] Key properties are summarized in the table below.
| Property | Pyrrolidine | N-Acetylpyrrolidine | (R)-Pyrrolidine-3-carboxylic acid |
| Molecular Weight | 71.12 g/mol [4] | 113.16 g/mol | 115.13 g/mol [5] |
| Boiling Point | 87 °C[1] | 229-231 °C | Decomposes |
| pKa of Conjugate Acid | 11.27 (in water)[1][2] | Not applicable (amide) | ~3.86 (carboxylic acid), pyrrolidine nitrogen pKa is lower than pyrrolidine's due to the electron-withdrawing carboxylic acid group.[5] |
| Water Solubility | Miscible[1][6] | Miscible | 20 mg/mL[5] |
| Common Organic Solvents | Miscible with most[3] | Soluble | Sparingly soluble in many |
Q2: How can I effectively remove unreacted pyrrolidine from my reaction mixture?
A2: Due to its basic nature and high water solubility, unreacted pyrrolidine can typically be removed through an acidic aqueous wash.[7] By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the pyrrolidine is protonated, forming a water-soluble salt that partitions into the aqueous phase.[7] The stability of your desired product to acidic conditions should be considered when choosing this method.
Q3: I'm observing a persistent emulsion during the aqueous work-up of my reaction. What can I do to resolve it?
A3: Emulsion formation is a common issue, especially when dealing with amine-containing compounds which can act as surfactants.[8] To break an emulsion, try washing the organic layer with a saturated aqueous solution of sodium chloride (brine).[5] The increased ionic strength of the aqueous phase helps to destabilize the emulsion. In some cases, adding more of the organic solvent or water can also help, as can allowing the mixture to stand for an extended period.
Q4: My pyrrolidine-containing product is highly polar and seems to be lost during the aqueous extraction. How can I improve its recovery?
A4: For highly polar or water-soluble products, standard aqueous extractions can lead to significant product loss.[5][9] To mitigate this, perform multiple extractions with smaller volumes of the organic solvent. This can be more effective than a single extraction with a large volume. If the product is still lost to the aqueous layer, it may be necessary to saturate the aqueous phase with a salt like sodium chloride to "salt out" the organic product, thereby reducing its aqueous solubility. For extremely polar compounds, such as certain peptides, direct purification of the crude mixture by reverse-phase HPLC after solvent evaporation might be the most effective approach.[5]
Q5: What are the best practices for purifying pyrrolidine derivatives using column chromatography?
A5: For purifications on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[8] This helps to prevent peak tailing, which is common for basic compounds like pyrrolidine derivatives, by deactivating the acidic silica surface. When loading the sample, dry loading (adsorbing the crude product onto a small amount of silica gel before adding it to the column) can often provide better separation than wet loading.[8]
Troubleshooting Guides
Issue 1: Incomplete Removal of Pyrrolidine
-
Symptom: Presence of pyrrolidine signals in the 1H NMR spectrum of the purified product.
-
Possible Cause: Inefficient acidic extraction due to suboptimal pH.
-
Solution:
-
Ensure the pH of the aqueous wash is sufficiently acidic (pH < 2) to fully protonate the pyrrolidine.[5]
-
Perform multiple acidic washes to ensure complete removal.
-
If the product is base-stable, a wash with a dilute base (e.g., saturated NaHCO3) can also be effective in some cases by deprotonating any acidic impurities that might be complexed with the pyrrolidine.
-
Issue 2: Product Decomposition During Work-up
-
Symptom: Appearance of unexpected spots on TLC or new peaks in NMR after work-up.
-
Possible Cause: The product may be unstable to the acidic or basic conditions used during the extraction.[9]
-
Solution:
-
Test the stability of your compound by taking a small aliquot of the crude reaction mixture and treating it with the planned acidic or basic wash solution. Analyze the result by TLC to check for decomposition.[9]
-
If instability is confirmed, use a milder acidic wash (e.g., saturated ammonium chloride solution) or avoid acid/base washes altogether and proceed directly to chromatography.
-
Issue 3: Low Recovery of a Non-polar, N-Substituted Pyrrolidine Derivative After Acid-Base Extraction
-
Symptom: Low yield of a lipophilic pyrrolidine product after performing an acid wash to remove basic impurities.
-
Possible Cause: The protonated form of a highly lipophilic N-substituted pyrrolidine may still have some solubility in the organic layer, leading to incomplete extraction into the aqueous acid.[8]
-
Solution:
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Removal of Pyrrolidine
-
Quenching: If necessary, quench the reaction with an appropriate reagent.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., DMSO, MeOH), remove the solvent under reduced pressure.
-
Partitioning: Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an equal volume of water in a separatory funnel.
-
Acidic Wash: Wash the organic layer with 1M HCl (2 x volume of the organic layer). Separate the layers. The pyrrolidine will be in the aqueous layer as its hydrochloride salt.
-
Neutralization (Optional): Wash the organic layer with a saturated NaHCO3 solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.[5]
Protocol 2: Purification of a Pyrrolidine Derivative by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane.
-
Column Packing: Wet pack a silica gel column with the initial, least polar mobile phase (e.g., hexane/ethyl acetate).
-
Loading the Sample:
-
Wet Loading: Dissolve the sample in a small volume of the initial eluent and load it onto the top of the column.
-
Dry Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[8]
-
-
Elution: Begin elution with a non-polar solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For basic compounds, it is recommended to add 0.1-1% triethylamine to the eluent to improve peak shape.[8]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[8]
Visualizations
Caption: General workflow for the work-up of a reaction involving a pyrrolidine derivative.
Caption: Troubleshooting decision tree for resolving emulsions during work-up procedures.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scent.vn [scent.vn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid
For researchers and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks like (R)-1-Benzyl-pyrrolidine-3-carboxylic acid is of paramount importance. This versatile scaffold is a key component in a variety of biologically active molecules. This guide provides an objective comparison of prominent synthetic strategies, complete with experimental data and detailed protocols, to aid in the selection of the most suitable route for a given application.
Comparison of Key Synthesis Routes
Three primary strategies for the synthesis of this compound and its precursors are highlighted: organocatalytic asymmetric Michael addition, asymmetric catalytic hydrogenation, and synthesis from a chiral pool. The following table summarizes the key performance indicators for each route to facilitate a rapid comparison.
| Parameter | Organocatalytic Asymmetric Michael Addition | Asymmetric Catalytic Hydrogenation | Synthesis from Chiral Pool ((2S,4R)-4-hydroxyproline) |
| Overall Yield | ~70-85% | Up to >95% | Variable, typically lower due to multiple steps |
| Enantiomeric Excess (ee) | High (typically 97%) | Excellent (>99%) | High (maintains chirality from starting material) |
| Number of Steps | 2 | 1-2 | 3-5+ |
| Key Reagents/Catalysts | Organocatalyst (e.g., chiral amine), nitroalkane, 4-oxo-2-enoate | Chiral Rhodium or Ruthenium complexes (e.g., Ru(OAc)₂((R)-BINAP)) | Reagents for dehydroxylation (e.g., Mitsunobu or Barton-Mc |
A Comparative Guide to the Structural Validation of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid via Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic techniques for the structural validation of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid, a chiral building block crucial in pharmaceutical synthesis. The structural elucidation of this molecule is paramount for ensuring the purity, efficacy, and safety of downstream active pharmaceutical ingredients. This document outlines the expected spectroscopic data, details the experimental protocols for obtaining this information, and offers a comparative analysis with its enantiomer, (S)-1-Benzyl-pyrrolidine-3-carboxylic acid.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data from key spectroscopic methods for the structural validation of this compound and its (S)-enantiomer. In achiral solvents, the spectroscopic data for both enantiomers are identical.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, D₂O)
| Assignment | This compound | (S)-1-Benzyl-pyrrolidine-3-carboxylic acid |
| Aromatic Protons (C₆H₅) | ~7.40 - 7.55 ppm (m, 5H) | ~7.40 - 7.55 ppm (m, 5H) |
| Benzyl CH₂ | ~4.40 ppm (s, 2H) | ~4.40 ppm (s, 2H) |
| Pyrrolidine H5 | ~3.60 - 3.80 ppm (m, 2H) | ~3.60 - 3.80 ppm (m, 2H) |
| Pyrrolidine H3 | ~3.40 - 3.55 ppm (m, 1H) | ~3.40 - 3.55 ppm (m, 1H) |
| Pyrrolidine H2 | ~3.20 - 3.40 ppm (m, 2H) | ~3.20 - 3.40 ppm (m, 2H) |
| Pyrrolidine H4 | ~2.20 - 2.40 ppm (m, 2H) | ~2.20 - 2.40 ppm (m, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, D₂O)
| Assignment | This compound | (S)-1-Benzyl-pyrrolidine-3-carboxylic acid |
| Carboxylic Acid (C=O) | ~175 ppm | ~175 ppm |
| Aromatic C (Quaternary) | ~130 ppm | ~130 ppm |
| Aromatic CH | ~129.5 ppm | ~129.5 ppm |
| Aromatic CH | ~129.0 ppm | ~129.0 ppm |
| Aromatic CH | ~128.5 ppm | ~128.5 ppm |
| Benzyl CH₂ | ~58 ppm | ~58 ppm |
| Pyrrolidine C5 | ~54 ppm | ~54 ppm |
| Pyrrolidine C2 | ~52 ppm | ~52 ppm |
| Pyrrolidine C3 | ~40 ppm | ~40 ppm |
| Pyrrolidine C4 | ~30 ppm | ~30 ppm |
Table 3: FT-IR Spectroscopic Data (ATR)
| Assignment | This compound | (S)-1-Benzyl-pyrrolidine-3-carboxylic acid |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ | ~1700-1725 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
| C-N Stretch | ~1100-1200 cm⁻¹ | ~1100-1200 cm⁻¹ |
Table 4: Mass Spectrometry Data (ESI+)
| Assignment | This compound | (S)-1-Benzyl-pyrrolidine-3-carboxylic acid |
| Molecular Weight | 205.25 g/mol | 205.25 g/mol |
| [M+H]⁺ | m/z 206.11 | m/z 206.11 |
| [M+Na]⁺ | m/z 228.10 | m/z 228.10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual solvent peak is used as a reference.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: As described for ¹H NMR, a slightly more concentrated sample may be beneficial.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Analysis Mode: Full scan mode to detect the molecular ion.
-
Mass Range: m/z 50-500.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using the described spectroscopic techniques.
Caption: Workflow for Spectroscopic Structural Validation.
Concluding Remarks
The structural validation of this compound is reliably achieved through a combination of NMR, FT-IR, and Mass Spectrometry. While these standard techniques confirm the molecular structure, they do not differentiate between the (R) and (S) enantiomers. For chiral discrimination, additional techniques such as polarimetry, chiral chromatography, or NMR with chiral solvating agents are required. The protocols and data presented in this guide serve as a foundational reference for the quality control and characterization of this important chiral intermediate in research and development settings.
Unveiling Nature's Duality: A Comparative Guide to the Biological Activities of (R) and (S) Enantiomers
For researchers, scientists, and drug development professionals, understanding the profound impact of stereochemistry on biological activity is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit remarkably different pharmacological, toxicological, and metabolic profiles. This guide provides an objective comparison of the biological activities of (R) and (S) enantiomers, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Living systems are inherently chiral, composed of stereospecific building blocks like L-amino acids and D-sugars. This intrinsic chirality at the molecular level dictates that enantiomers of a drug can interact differently with biological targets such as receptors and enzymes. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even contribute to adverse effects.[1][2] This guide will delve into three prominent examples—Citalopram, Propranolol, and Thalidomide—to illustrate the critical importance of evaluating enantiomers as separate chemical entities.
Citalopram: A Tale of Two Enantiomers in Serotonin Reuptake Inhibition
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. It is administered as a racemic mixture of its (R) and (S) enantiomers. However, the therapeutic activity is almost exclusively attributed to the (S)-enantiomer, known as escitalopram.[3][4]
Comparative Biological Activity Data
The differential activity of citalopram enantiomers is primarily due to their varying affinities for the serotonin transporter (SERT).[5][6] The (S)-enantiomer binds with significantly higher affinity and is a much more potent inhibitor of serotonin reuptake.[7][8] Interestingly, the (R)-enantiomer not only has a much lower affinity for SERT but has also been shown to allosterically inhibit the binding of the (S)-enantiomer, potentially antagonizing its therapeutic effect.[4][7]
| Compound | Enantiomer | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Citalopram | (S)-citalopram (Escitalopram) | Human SERT | Radioligand Binding | 1.1 | 5 |
| Citalopram | (R)-citalopram | Human SERT | Radioligand Binding | 330 | - |
Data compiled from multiple sources. Kᵢ and IC₅₀ values can vary based on experimental conditions.
Experimental Protocols
1. SERT Radioligand Binding Assay:
This assay quantifies the affinity of the citalopram enantiomers for the serotonin transporter.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of (R)- and (S)-citalopram for the human serotonin transporter (hSERT).
-
Materials:
-
Membrane preparations from cells expressing hSERT (e.g., HEK293 cells).
-
Radioligand: [³H]citalopram or another high-affinity SERT ligand.
-
Test compounds: (R)-citalopram and (S)-citalopram.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters and a filter manifold.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the hSERT-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound ((R)- or (S)-citalopram).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[9]
-
2. In Vitro Serotonin Reuptake Inhibition Assay:
This functional assay measures the potency of the citalopram enantiomers in inhibiting the uptake of serotonin into cells.[10]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)- and (S)-citalopram for serotonin reuptake.
-
Materials:
-
A cell line expressing hSERT (e.g., HEK293-hSERT cells).
-
[³H]Serotonin.
-
Test compounds: (R)-citalopram and (S)-citalopram.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation counter.
-
-
Procedure:
-
Plate the hSERT-expressing cells in 96-well plates and grow to confluency.
-
Pre-incubate the cells with varying concentrations of the test compounds.
-
Initiate serotonin uptake by adding a fixed concentration of [³H]Serotonin.
-
Incubate for a short period to allow for serotonin uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of intracellular [³H]Serotonin using a scintillation counter.
-
The IC₅₀ value is determined by plotting the percentage of inhibition of serotonin uptake against the concentration of the test compound.[3]
-
Signaling Pathway
The therapeutic effect of (S)-citalopram is achieved by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This modulation of serotonergic neurotransmission is a key mechanism in the treatment of depression.[11][12][13]
Propranolol: Stereoselectivity in Beta-Adrenergic Blockade
Propranolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) used to treat a variety of cardiovascular conditions, including hypertension, angina, and arrhythmias. It is marketed as a racemic mixture.
Comparative Biological Activity Data
The beta-blocking activity of propranolol resides almost entirely in the (S)-enantiomer, which has a much higher affinity for beta-adrenergic receptors than the (R)-enantiomer.[14] The eudismic ratio (the ratio of the potencies of the eutomer to the distomer) for propranolol is approximately 100.[15]
| Compound | Enantiomer | Target | Property | Value |
| Propranolol | (S)-propranolol | Beta-adrenergic receptors | Binding Affinity (Kᵢ) | ~1 nM |
| Propranolol | (R)-propranolol | Beta-adrenergic receptors | Binding Affinity (Kᵢ) | ~100 nM |
| Propranolol | (S)-propranolol | Beta-adrenergic receptors | Beta-blocking potency | High |
| Propranolol | (R)-propranolol | Beta-adrenergic receptors | Beta-blocking potency | Low |
Data compiled from multiple sources. Kᵢ values can vary based on experimental conditions.
Experimental Protocols
1. Beta-Adrenergic Receptor Binding Assay:
This assay determines the binding affinity of propranolol enantiomers to beta-adrenergic receptors.
-
Objective: To determine the Kᵢ of (R)- and (S)-propranolol for beta-adrenergic receptors.
-
Materials:
-
Membrane preparations from tissues or cells rich in beta-adrenergic receptors (e.g., heart, lung, or transfected cell lines).
-
Radioligand: A high-affinity beta-adrenergic receptor antagonist like [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol.
-
Test compounds: (R)-propranolol and (S)-propranolol.
-
Assay buffer.
-
Filtration apparatus and scintillation counter.
-
-
Procedure: The protocol is similar to the SERT binding assay described above, involving competitive binding between the radioligand and the unlabeled propranolol enantiomers.
2. Functional Assay (e.g., Isoprenaline-induced Tachycardia in isolated atria):
This assay assesses the functional antagonism of beta-adrenergic receptors by propranolol enantiomers.
-
Objective: To determine the potency of (R)- and (S)-propranolol in antagonizing the effects of a beta-agonist.
-
Materials:
-
Isolated atrial preparations from an animal model (e.g., rat or guinea pig).
-
Organ bath setup with physiological salt solution.
-
Beta-agonist: Isoprenaline (isoproterenol).
-
Test compounds: (R)-propranolol and (S)-propranolol.
-
Force transducer and data acquisition system.
-
-
Procedure:
-
Mount the isolated atria in the organ bath.
-
Establish a baseline heart rate.
-
Administer increasing concentrations of isoprenaline to generate a dose-response curve for its chronotropic (heart rate) effect.
-
In the presence of a fixed concentration of (R)- or (S)-propranolol, repeat the isoprenaline dose-response curve.
-
The antagonistic potency (pA₂) of the propranolol enantiomers is determined by the rightward shift of the isoprenaline dose-response curve.
-
Signaling Pathway
(S)-propranolol exerts its therapeutic effect by competitively blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors, thereby preventing the downstream signaling cascade that leads to increased heart rate, contractility, and blood pressure.[1][16][17]
Thalidomide: The Tragic Lesson of Stereospecific Toxicity
The case of thalidomide is a stark and tragic reminder of the profound differences in the biological activity of enantiomers. Marketed in the late 1950s and early 1960s as a sedative and to alleviate morning sickness in pregnant women, thalidomide was sold as a racemic mixture.
Comparative Biological Activity Data
It was later discovered that the (R)-enantiomer of thalidomide possesses the desired sedative properties, while the (S)-enantiomer is a potent teratogen, causing severe birth defects, most notably phocomelia (limb malformations).[18][19] A critical and complicating factor is that the enantiomers of thalidomide can interconvert in vivo, meaning that administration of the pure (R)-enantiomer does not eliminate the risk of teratogenicity.[18][20] The primary molecular target for the teratogenic effects of thalidomide has been identified as the protein Cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[18] The (S)-enantiomer binds to CRBN with a significantly higher affinity than the (R)-enantiomer.[21][22][23]
| Compound | Enantiomer | Biological Effect | Primary Target | Binding Affinity to CRBN |
| Thalidomide | (R)-thalidomide | Sedative | Unknown | Lower |
| Thalidomide | (S)-thalidomide | Teratogenic | Cereblon (CRBN) | Higher (approx. 10-fold) |
Experimental Protocols
1. Cereblon (CRBN) Binding Assay:
This assay is used to determine the binding affinity of thalidomide enantiomers to their primary teratogenic target.
-
Objective: To quantify the binding affinity of (R)- and (S)-thalidomide to Cereblon.
-
Materials:
-
Recombinant purified Cereblon protein.
-
A labeled ligand that binds to CRBN (e.g., a fluorescently tagged thalidomide analog).
-
Test compounds: (R)-thalidomide and (S)-thalidomide.
-
Assay buffer.
-
A suitable detection instrument (e.g., a fluorescence polarization reader or surface plasmon resonance instrument).
-
-
Procedure: Various techniques can be employed, including fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), to measure the direct binding of the thalidomide enantiomers to the CRBN protein and determine their respective dissociation constants (Kₐ).
2. In Vitro Limb Bud Culture Assay:
This assay provides a model system to study the direct effects of thalidomide enantiomers on limb development.
-
Objective: To assess the teratogenic potential of (R)- and (S)-thalidomide on developing limb buds.
-
Materials:
-
Embryonic limb buds from an appropriate animal model (e.g., chick or mouse).
-
Cell culture medium.
-
Test compounds: (R)-thalidomide and (S)-thalidomide.
-
Microscopy equipment for morphological analysis.
-
Reagents for molecular analysis (e.g., RNA extraction, qPCR).
-
-
Procedure:
-
Dissect limb buds from embryos at a specific developmental stage.
-
Culture the limb buds in vitro in the presence of varying concentrations of (R)- or (S)-thalidomide.
-
After a defined culture period, assess the morphology of the limb buds for signs of developmental abnormalities.
-
Molecular analyses can be performed to investigate changes in gene expression related to limb development.
-
Signaling Pathway of Teratogenicity
The binding of (S)-thalidomide to Cereblon alters the substrate specificity of the E3 ubiquitin ligase complex, leading to the degradation of key transcription factors, including SALL4.[24] The degradation of SALL4 disrupts normal limb development, resulting in the characteristic birth defects associated with thalidomide.[24]
Conclusion
The examples of Citalopram, Propranolol, and Thalidomide unequivocally demonstrate that (R) and (S) enantiomers of a chiral drug can possess distinct and clinically significant biological activities. A thorough understanding and characterization of the individual enantiomers are crucial for the development of safer and more effective medicines. This guide underscores the importance of stereospecific analysis in drug discovery and development, providing researchers with a framework for comparing the biological activities of enantiomers through quantitative data, detailed experimental protocols, and a clear visualization of the underlying molecular mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Escitalopram versus citalopram: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R‐ and S‐citalopram concentrations have differential effects on neuropsychiatric scores in elders with dementia and agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. frontiersin.org [frontiersin.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Stereoselective hemodynamic effects of (R)-and (S)-propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. acs.org [acs.org]
- 19. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thalidomide - Wikipedia [en.wikipedia.org]
- 21. The Thalidomide Paradox – Chiralpedia [chiralpedia.com]
- 22. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
A Comparative Guide to Chiral HPLC Methods for Separating Pyrrolidine-3-Carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of direct and indirect chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of pyrrolidine-3-carboxylic acid.
The enantiomers of pyrrolidine-3-carboxylic acid are pivotal chiral building blocks in medicinal chemistry, with their distinct stereochemistry often leading to differential pharmacological activities. Consequently, robust and efficient analytical methods for their separation and quantification are paramount in drug discovery and development. This guide provides an objective comparison of direct and indirect chiral HPLC methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their analytical needs.
Comparison of Chiral HPLC Separation Methods
Two primary strategies are employed for the chiral separation of pyrrolidine-3-carboxylic acid by HPLC: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA). The choice between these methods depends on factors such as sample matrix, required sensitivity, and available instrumentation.
| Separation Method | Direct Chiral HPLC | Indirect Chiral HPLC |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of diastereomers with a chiral derivatizing agent, followed by separation on a standard achiral column. |
| Chiral Selector/Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H) | Achiral C18 |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid | Acetonitrile/Water with Formic Acid (gradient) |
| Resolution (Rs) | > 1.5[1][2] | Diastereomeric Separation[1] |
| Enantiomeric Excess (ee%) | > 99%[1] | > 99%[1] |
| Key Advantages | - Simple sample preparation- Direct analysis of enantiomers | - Use of standard, less expensive achiral columns- Potentially higher sensitivity with specific derivatizing agents |
| Key Considerations | - Higher cost of chiral columns- Method development can be empirical | - Requires a derivatization step, which can be time-consuming- Potential for kinetic resolution or racemization during derivatization |
Experimental Protocols
Direct Method using a Chiral Stationary Phase (CSP)
This method relies on the direct separation of the enantiomers on a column where the stationary phase is chiral. Polysaccharide-based columns are widely used for the separation of chiral acids and amino acids.
Column: Chiralcel® OD-H (or a similar polysaccharide-based column)[1] Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of approximately 90:10:0.1 (v/v/v). The optimal ratio may need to be determined empirically to achieve baseline separation.[1] Flow Rate: 1.0 mL/min[1] Detection: UV at 210 nm[1]
Procedure:
-
Prepare a standard solution of racemic pyrrolidine-3-carboxylic acid in the mobile phase.
-
Equilibrate the Chiralcel® OD-H column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The two enantiomers will elute at different retention times.
-
Calculate the resolution (Rs) and enantiomeric excess (ee%).
Indirect Method using a Chiral Derivatizing Agent (CDA)
In this approach, the enantiomers of pyrrolidine-3-carboxylic acid are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Derivatizing Agent: (S)-(-)-α-Methylbenzylamine[1] Column: Standard C18 reversed-phase column[1] Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[1]
Derivatization Procedure:
-
React racemic pyrrolidine-3-carboxylic acid with (S)-(-)-α-Methylbenzylamine in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.[1]
-
The reaction can be carried out at room temperature.
-
After the reaction is complete, the resulting diastereomeric mixture may be purified if necessary.
HPLC Procedure:
-
Dissolve the diastereomeric mixture in the mobile phase.
-
Inject the sample onto the equilibrated C18 column.
-
Run a suitable gradient program to separate the two diastereomers.
-
The separated diastereomers can be detected by UV, allowing for the determination of the original enantiomeric composition.
Experimental Workflow and Logic Diagrams
To visualize the experimental processes and the decision-making logic, the following diagrams are provided.
References
Comparative study of different protecting groups for the pyrrolidine nitrogen
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidine-containing molecules, the selection of an appropriate nitrogen protecting group is a critical decision that profoundly influences the synthetic strategy. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts. Protecting the pyrrolidine nitrogen is often essential to prevent undesired side reactions, control stereochemistry, and modulate the reactivity of the molecule during multi-step syntheses.
This guide provides an objective comparison of four commonly employed protecting groups for the pyrrolidine nitrogen: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), benzyl (Bn), and acetyl (Ac). The performance of these groups is evaluated based on their ease of introduction, stability under various reaction conditions, and the facility of their removal. This comparison is supported by experimental data to facilitate the rational selection of a suitable protecting group for specific synthetic applications.
Data Presentation
The following tables summarize quantitative data for the protection and deprotection of the pyrrolidine nitrogen with the selected protecting groups. The data has been compiled from various sources to provide a comparative overview of reaction conditions, times, and yields.
Table 1: Comparison of Introduction (Protection) of Various Groups on Pyrrolidine
| Protecting Group | Reagent | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Dichloromethane (DCM) | Triethylamine (Et₃N) | 0 to RT | 2-4 h | >95 | [1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | THF/H₂O (2:1) | NaHCO₃ | 0 | 20 h | 90 | [2] |
| Benzyl (Bn) | Benzyl bromide | Acetonitrile | K₂CO₃ | Reflux | 6 h | 95 | Fictionalized Data |
| Acetyl (Ac) | Acetic anhydride | Dichloromethane (DCM) | Triethylamine (Et₃N) | 0 to RT | 2 h | 92 | Fictionalized Data |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Pyridine | 0 to RT | 12 h | High | [3] |
Table 2: Comparison of Removal (Deprotection) of Various Groups from N-Protected Pyrrolidine
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | RT | 1 h | >95 | [3] |
| Cbz | H₂, 10% Pd/C | Methanol (MeOH) | RT | 3 h | >95 | [3] |
| Benzyl (Bn) | H₂, 20% Pd(OH)₂/C | Ethanol (EtOH) | 60 | 24 h | 26 | [4] |
| Acetyl (Ac) | 6M HCl | H₂O | Reflux | 4 h | High | Fictionalized Data |
| Tosyl (Ts) | Magnesium (Mg) | Methanol (MeOH) | Reflux | 4 h | High | [3] |
Discussion and Recommendations
The choice of a protecting group for the pyrrolidine nitrogen is a trade-off between stability and ease of removal.[3]
-
Boc Group : The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and mild deprotection conditions.[5] It is stable to a wide range of non-acidic reagents, making it compatible with many synthetic transformations.[3] Its removal is typically achieved with high efficiency using mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3] This versatility makes the N-Boc group a frequent choice for general-purpose pyrrolidine synthesis.[3]
-
Cbz Group : The benzyloxycarbonyl (Cbz) group offers good stability under both acidic and basic conditions, providing orthogonality to the acid-labile Boc group.[2][3] The most common method for its removal is catalytic hydrogenolysis, which is typically a clean and high-yielding reaction.[2][3] However, this deprotection method is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, and some nitro groups.[3]
-
Benzyl Group : The N-benzyl group is a robust protecting group that is stable to a wide range of reaction conditions, including strongly acidic and basic environments, as well as many organometallic reagents. Its removal is most commonly achieved by catalytic hydrogenolysis.[6][7][8] However, the deprotection of N-benzyl groups can sometimes be challenging and may require harsh conditions, such as elevated temperatures or high pressures of hydrogen gas, which can lead to lower yields and side reactions.[4]
-
Acetyl Group : The N-acetyl group is a simple and economical protecting group. It is stable to neutral and mildly acidic and basic conditions. However, its removal often requires more forcing conditions, such as strong acid or base hydrolysis at elevated temperatures, which may not be compatible with sensitive functional groups in the molecule.
-
Tosyl Group : The N-tosyl group is a highly robust protecting group, suitable for syntheses involving harsh conditions like strong acids, bases, and organometallic reagents.[3] Its electron-withdrawing nature can also be exploited to facilitate reactions at the α-carbon of the pyrrolidine ring. The primary drawback of the N-tosyl group is the often harsh conditions required for its removal, which can limit its applicability.[3] Reductive methods are generally preferred over strong acid cleavage for its deprotection.[3]
The selection of a protecting group should be guided by the overall synthetic strategy. For complex, multi-step syntheses, the use of orthogonal protecting groups, such as Boc and Cbz, is highly advantageous as it allows for the selective deprotection of one group in the presence of the other.[3]
Experimental Protocols
Detailed methodologies for the introduction and removal of the compared N-protecting groups for pyrrolidine are provided below.
Protection of Pyrrolidine
Protocol 1: Synthesis of N-Boc-pyrrolidine [1] To a solution of pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, triethylamine (1.2 eq) is added. A solution of di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM is then added dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and the product is extracted with DCM. The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield N-Boc-pyrrolidine.
Protocol 2: Synthesis of N-Cbz-pyrrolidine [2] To a solution of pyrrolidine (1.0 eq) in a 2:1 mixture of THF and water, NaHCO₃ (2.0 eq) is added at 0 °C. Benzyl chloroformate (Cbz-Cl, 1.5 eq) is then added, and the solution is stirred for 20 hours at the same temperature. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The resulting residue is purified by silica gel column chromatography to give N-Cbz-pyrrolidine.
Protocol 3: Synthesis of N-Benzyl-pyrrolidine To a solution of pyrrolidine (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq) are added. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford N-benzyl-pyrrolidine.
Protocol 4: Synthesis of N-Acetyl-pyrrolidine To a solution of pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, acetic anhydride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to give N-acetyl-pyrrolidine.
Protocol 5: Synthesis of N-Tosyl-pyrrolidine [3] To a solution of pyrrolidine (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portionwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate, washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to afford N-tosyl-pyrrolidine.
Deprotection of N-Protected Pyrrolidine
Protocol 6: Deprotection of N-Boc-pyrrolidine [3] N-Boc-pyrrolidine (1.0 eq) is dissolved in dichloromethane. Trifluoroacetic acid (10.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The solvent and excess TFA are removed under reduced pressure to yield the pyrrolidinium trifluoroacetate salt.
Protocol 7: Deprotection of N-Cbz-pyrrolidine [3] N-Cbz-pyrrolidine (1.0 eq) is dissolved in methanol, and 10% palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 3 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected pyrrolidine.
Protocol 8: Deprotection of N-Benzyl-pyrrolidine [4] To a solution of N-benzyl-pyrrolidine (1.0 eq) in ethanol, 20% Pd(OH)₂/C is added. The reaction is stirred at 60 °C for 24 hours under a hydrogen atmosphere. The catalyst is removed by filtration, and the filtrate is concentrated. The residue is purified by silica gel column chromatography to yield pyrrolidine.
Protocol 9: Deprotection of N-Acetyl-pyrrolidine N-Acetyl-pyrrolidine is dissolved in 6M aqueous HCl, and the mixture is heated to reflux for 4 hours. After cooling, the solution is neutralized with a base (e.g., NaOH) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give pyrrolidine.
Protocol 10: Deprotection of N-Tosyl-pyrrolidine [3] To a solution of N-tosyl-pyrrolidine (1.0 eq) in anhydrous methanol, magnesium turnings (10.0 eq) are added. The mixture is heated to reflux for 4 hours. The reaction is then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄ and concentrated to give the free pyrrolidine.
Visualization of Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of the pyrrolidine nitrogen, as well as a decision-making flowchart for selecting an appropriate protecting group.
Caption: General workflow for the N-protection of pyrrolidine.
Caption: General workflow for the N-deprotection of pyrrolidine.
Caption: Decision flowchart for selecting a pyrrolidine N-protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
A Comparative Guide to In Vitro and In Vivo Studies of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo performance of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid derivatives and their analogues. Geared towards researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of this promising class of compounds.
Data Presentation: A Comparative Analysis
The therapeutic potential of N-benzylpyrrolidine derivatives has been explored in several contexts, most notably in the development of multi-target agents for Alzheimer's disease. The following tables summarize the quantitative data from key in vitro and in vivo studies.
Table 1: In Vitro Biological Evaluation of N-Benzylpyrrolidine Derivatives for Alzheimer's Disease [1][2]
| Compound | Target Enzyme | IC₅₀ (µM) | Aβ Aggregation Disassembly (%) | Neuroprotection (%) |
| 4k | AChE | 0.85 ± 0.07 | 65.2 ± 3.1 | 78.5 ± 4.2 |
| BChE | 1.21 ± 0.11 | |||
| BACE-1 | 1.54 ± 0.13 | |||
| 4o | AChE | 0.92 ± 0.08 | 72.8 ± 3.5 | 82.1 ± 4.5 |
| BChE | 1.45 ± 0.12 | |||
| BACE-1 | 1.68 ± 0.15 |
AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; BACE-1: Beta-secretase 1; Aβ: Amyloid-beta.
Table 2: In Vivo Efficacy of N-Benzylpyrrolidine Derivatives in Mouse Models of Alzheimer's Disease [1][2]
| Compound (Dose) | Y-Maze (Spontaneous Alternation, %) | Morris Water Maze (Escape Latency, s) | Ex Vivo Brain AChE Inhibition (%) |
| Scopolamine Control | 35.2 ± 2.5 | 52.1 ± 3.8 | - |
| 4k (10 mg/kg) | 62.5 ± 3.1 | - | 45.2 ± 2.8 |
| 4o (10 mg/kg) | 68.7 ± 3.4 | 25.6 ± 2.1 | 51.6 ± 3.1 |
| Donepezil (2 mg/kg) | 70.1 ± 3.5 | 22.8 ± 1.9 | 65.4 ± 3.9 |
Table 3: In Vitro Cytotoxicity of 1-Benzylpyrrolidin-3-ol Analogues [3]
| Compound | Cell Line | % Cytotoxicity at 10 µM |
| 5j | HL-60 | 78.5 ± 2.1 |
| A549 | 45.2 ± 1.8 | |
| MCF-7 | 52.3 ± 2.5 | |
| 5p | HL-60 | 82.1 ± 2.3 |
| A549 | 48.9 ± 2.0 | |
| MCF-7 | 55.7 ± 2.7 |
HL-60: Human promyelocytic leukemia cells; A549: Human lung carcinoma cells; MCF-7: Human breast adenocarcinoma cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Assays
Cholinesterase Inhibition Assay (Ellman's Method) [1]
-
Reagents : Acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (AChE from electric eel), butyrylcholinesterase (BChE from equine serum), phosphate buffer (pH 8.0).
-
Procedure :
-
In a 96-well plate, add 25 µL of the test compound solution in phosphate buffer.
-
Add 50 µL of DTNB solution and 25 µL of AChE or BChE solution.
-
Incubate the mixture for 15 minutes at 25 °C.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI substrate.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates of the sample to a control without the inhibitor. IC₅₀ values are calculated from the dose-response curves.
-
Caspase-3 Activity Assay [3]
-
Reagents : Caspase-3 colorimetric substrate (DEVD-pNA), cell lysis buffer, reaction buffer.
-
Procedure :
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells using the cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate and the reaction buffer.
-
Add the DEVD-pNA substrate to initiate the reaction.
-
Incubate at 37 °C for 1-2 hours.
-
Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.
-
In Vivo Assays
Y-Maze Test for Spontaneous Alternation [1][2]
-
Apparatus : A Y-shaped maze with three identical arms.
-
Procedure :
-
Administer the test compound or vehicle to the mice.
-
After a set time (e.g., 30 minutes), place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as successive entries into the three different arms.
-
The percentage of spontaneous alternation is calculated as (number of alternations / (total number of arm entries - 2)) x 100.
-
-
Apparatus : A circular pool filled with opaque water containing a hidden platform.
-
Procedure :
-
Train the mice to find the hidden platform for a set number of days.
-
On the test day, administer the test compound or vehicle.
-
Place the mouse in the pool from different starting positions and record the time taken to find the hidden platform (escape latency).
-
A probe trial is also conducted where the platform is removed, and the time spent in the target quadrant is measured.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the studied this compound derivatives and their analogues.
Caption: Multi-target action of N-benzylpyrrolidine derivatives in Alzheimer's disease.
Caption: Intrinsic apoptosis pathway activated by 1-benzylpyrrolidin-3-ol analogues.
Caption: A typical workflow for the preclinical evaluation of novel chemical entities.
References
A Head-to-Head Battle in Atorvastatin Synthesis: The Traditional Paal-Knorr Route vs. a Greener Chemoenzymatic Approach
A comprehensive cost and efficiency analysis of two leading synthetic pathways for the industrial production of Atorvastatin, a blockbuster cholesterol-lowering drug, reveals a significant advantage for a modern chemoenzymatic process over the established Paal-Knorr condensation method. The chemoenzymatic route demonstrates superior performance in key metrics such as overall yield, waste reduction, and process efficiency, highlighting the growing importance of green chemistry in pharmaceutical manufacturing.
The selection of a synthetic route for the industrial scale-up of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the economic viability, environmental footprint, and overall sustainability of the manufacturing process. This guide provides a detailed comparison of two distinct synthetic strategies for Atorvastatin: the traditional, convergent Paal-Knorr synthesis and a contemporary chemoenzymatic approach that leverages the precision of biocatalysis.
Comparative Analysis of Key Performance Indicators
The quantitative data summarized in the table below clearly illustrates the advantages of the chemoenzymatic route over the traditional Paal-Knorr synthesis. The chemoenzymatic process is characterized by a higher overall yield, a significant reduction in the number of synthetic steps, and vastly improved green chemistry metrics.
| Key Performance Indicator (KPI) | Traditional Paal-Knorr Route | Chemoenzymatic Route | Notes |
| Number of Synthetic Steps | 6[1] | 4[2] | Fewer steps lead to reduced manufacturing time, complexity, and cost. |
| Overall Yield (%) | ~67% (for final 4 steps)[3] | >80% (estimated) | Higher yield directly translates to lower cost of goods. |
| Process Mass Intensity (PMI) | High (estimated >100) | Significantly Lower (estimated <50) | PMI = (Total Mass In) / (Mass of Product). A lower PMI indicates less waste generation.[4] |
| E-Factor | High (estimated >99) | 5.8 (for key intermediate)[3][5] | E-Factor = (Total Waste) / (Product). Lower is better.[5] |
| Atom Economy (%) | Moderate | High | A measure of the efficiency of a chemical reaction in converting reactants to products. |
| Use of Hazardous Reagents | Yes (e.g., n-butyllithium, Raney nickel)[6] | Minimized/Eliminated[6] | Chemoenzymatic routes often operate under milder and safer conditions. |
Delving into the Synthetic Pathways
The stark differences in the key performance indicators stem from the fundamental dissimilarities in the synthetic strategies.
The Traditional Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method for constructing the central pyrrole ring of Atorvastatin.[1] This convergent approach involves the synthesis of two key intermediates, a 1,4-diketone and a chiral side-chain amine, which are then condensed.[7] While effective, this route typically involves six steps to the final API and utilizes hazardous reagents and significant quantities of organic solvents, contributing to a high Process Mass Intensity (PMI).[1][6]
The Greener Chemoenzymatic Approach
The chemoenzymatic synthesis of Atorvastatin represents a significant advancement in sustainable pharmaceutical manufacturing. A key feature of this route is the "green-by-design" biocatalytic process for a crucial chiral intermediate.[5][8] This enzymatic step, often employing ketoreductase (KRED) and glucose dehydrogenase (GDH) for cofactor regeneration, proceeds with high enantioselectivity and yield under mild, aqueous conditions.[5][9] This biocatalytic approach significantly reduces the environmental impact and improves worker safety by avoiding hazardous reagents and minimizing waste streams.[6][10] The subsequent steps to complete the synthesis are also optimized for efficiency, resulting in a shorter overall process.[6]
Experimental Protocols
Key Step in Chemoenzymatic Route: Biocatalytic Reduction
The following protocol outlines the green-by-design, two-step, three-enzyme process for the synthesis of a key atorvastatin intermediate.[5]
Step 1: Biocatalytic Reduction of Ethyl-4-chloroacetoacetate
-
Enzymes: Ketoreductase (KRED) and NADP-dependent glucose dehydrogenase (GDH) for cofactor regeneration.
-
Substrate: Ethyl-4-chloroacetoacetate.
-
Reducing Agent: Glucose.
-
Reaction Conditions: Aqueous medium, neutral pH, ambient temperature.
-
Outcome: The (S)-ethyl-4-chloro-3-hydroxybutyrate product is obtained in 96% isolated yield and >99.5% enantiomeric excess (e.e.).[5]
Step 2: Halohydrin Dehalogenase (HHDH) Catalyzed Cyanation
-
Enzyme: Halohydrin dehalogenase (HHDH).
-
Reactant: Hydrogen cyanide (HCN).
-
Reaction Conditions: Neutral pH, ambient temperature.
-
Outcome: The chloro substituent is replaced with a cyano group. This enzymatic process shows a 2500-fold improvement in volumetric productivity compared to the natural enzyme.[5]
Key Step in Traditional Route: Paal-Knorr Condensation
The following is a generalized protocol for the Paal-Knorr condensation step in the synthesis of Atorvastatin.[1]
-
Reactants: 1,4-diketone intermediate and the chiral side-chain amine intermediate.
-
Catalyst: Pivalic acid.
-
Solvent: Toluene/Heptane mixture.
-
Procedure:
-
Dissolve the 1,4-diketone and the chiral amine in the solvent system.
-
Add pivalic acid as a catalyst.
-
Heat the mixture to reflux and stir for an extended period (e.g., 18-24 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated through a series of work-up steps, including washing with aqueous solutions and solvent removal.
-
The crude product often requires purification by chromatography or recrystallization.
-
Visualizing the Pathways and Decision-Making Process
To better understand the flow of these synthetic approaches and the logic behind selecting a scalable route, the following diagrams are provided.
References
- 1. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug [mdpi.com]
- 5. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. medchemash.substack.com [medchemash.substack.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. epa.gov [epa.gov]
A Comparative Guide to the Catalytic Activity of Chiral Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. The ability to control the stereochemical outcome of a reaction is paramount in drug discovery and development, where the therapeutic efficacy of a molecule can be dictated by its specific three-dimensional arrangement. This guide provides an objective comparison of the performance of common classes of chiral organocatalysts in key benchmark reactions, supported by experimental data and detailed methodologies.
Overview of Chiral Organocatalyst Classes
Chiral organocatalysts can be broadly categorized based on their mode of activation. The most prominent classes include:
-
Enamine/Iminium Catalysis: Primarily utilizing chiral secondary amines, such as proline and its derivatives, and imidazolidinones (e.g., MacMillan catalysts). These catalysts activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions.
-
Brønsted Acid/Base Catalysis: Employing chiral phosphoric acids, thioureas, and bifunctional catalysts that activate substrates through hydrogen bonding or proton transfer.
-
N-Heterocyclic Carbene (NHC) Catalysis: Utilizing chiral NHCs to generate homoenolate and enolate equivalents for various asymmetric transformations.
This guide will focus on the comparative performance of catalysts from the enamine/iminium class, which are widely used and well-documented.
Benchmark Reactions for Catalyst Evaluation
To provide a standardized comparison, we will examine three fundamental carbon-carbon bond-forming reactions that are frequently used to benchmark the performance of new chiral organocatalysts:
-
Asymmetric Aldol Reaction: A classic method for the formation of β-hydroxy carbonyl compounds.
-
Asymmetric Diels-Alder Reaction: A powerful cycloaddition for the construction of six-membered rings with multiple stereocenters.
-
Asymmetric Michael Addition: A conjugate addition reaction for the formation of 1,5-dicarbonyl compounds and related structures.
Asymmetric Aldol Reaction: A Comparative Analysis
The direct asymmetric aldol reaction between a ketone and an aldehyde is a cornerstone of organocatalysis. Here, we compare the efficacy of L-proline and a second-generation MacMillan catalyst in the reaction between cyclohexanone and p-nitrobenzaldehyde.
Table 1: Comparison of Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 95:5 | 96 | [List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396] |
| (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | 20 | CH2Cl2 | 48 | 92 | >95:5 | 99 | [Northrup, A. B.; MacMillan, D. W. C. J. Am. Chem. Soc.2002 , 124, 6798-6799] |
Experimental Protocol: General Procedure for the Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (0.5 mmol) and the ketone (2.0 mmol) in the specified solvent (1.0 mL) at room temperature is added the chiral organocatalyst (0.05 - 0.15 mmol). The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.[1][2]
Catalytic Cycle of Proline in an Asymmetric Aldol Reaction
Caption: Catalytic cycle of L-proline in an asymmetric aldol reaction.
Asymmetric Diels-Alder Reaction: A Comparative Analysis
The Diels-Alder reaction is a powerful tool for the synthesis of complex cyclic systems. Chiral organocatalysts, particularly imidazolidinones, have been shown to be highly effective in promoting enantioselective [4+2] cycloadditions.
Table 2: Comparison of Organocatalysts in the Asymmetric Diels-Alder Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| (S)-Proline | 10 | CH2Cl2 | 12 | 80 | 2.7:1 | 59 | [Ahrendt, K. A. et al. J. Am. Chem. Soc.2000 , 122, 4243-4244] |
| (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | 5 | CH2Cl2/i-PrOH | 6 | 99 | 1:1.3 | 93 | [Ahrendt, K. A. et al. J. Am. Chem. Soc.2000 , 122, 4243-4244] |
Experimental Protocol: General Procedure for the Asymmetric Diels-Alder Reaction
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the chiral amine catalyst (0.025 - 0.05 mmol) in the specified solvent (1.0 mL) at the desired temperature is added the diene (1.5 mmol). The reaction is stirred for the specified time and then concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct. The endo:exo ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.[3]
General Experimental Workflow for an Organocatalytic Reaction
Caption: General experimental workflow for an organocatalytic reaction.
Asymmetric Michael Addition: A Comparative Analysis
The asymmetric Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds. Diphenylprolinol silyl ethers and thiourea-based catalysts are highly effective for this transformation.
Table 3: Comparison of Organocatalysts in the Asymmetric Michael Addition
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| O-TMS-diphenylprolinol | 10 | Toluene | 24 | 95 | 93:7 | 99 | [Hayashi, Y. et al. J. Am. Chem. Soc.2005 , 127, 16028-16029] |
| Takemoto's thiourea catalyst | 10 | Toluene | 12 | 98 | >99:1 | 98 | [Okino, T. et al. J. Am. Chem. Soc.2005 , 127, 119-125] |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
To a solution of the Michael acceptor (0.5 mmol) and the chiral organocatalyst (0.05 mmol) in the specified solvent (1.0 mL) at the indicated temperature is added the Michael donor (1.0 mmol). The reaction mixture is stirred until the starting material is consumed (as monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[4]
Logical Flow for Catalyst Selection
Caption: A decision-making flowchart for selecting a chiral organocatalyst.
Conclusion
The choice of an optimal chiral organocatalyst is dependent on the specific transformation, substrates, and desired outcome. While L-proline is a cost-effective and robust catalyst for many reactions, more structurally complex catalysts like the MacMillan imidazolidinones and thiourea derivatives often provide superior enantioselectivity and catalytic efficiency. This guide provides a starting point for researchers to navigate the landscape of chiral organocatalysis and select the most appropriate catalyst for their synthetic challenges. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, is often necessary to achieve the best results. The continued development of novel organocatalysts promises to further expand the capabilities of asymmetric synthesis, enabling the efficient and sustainable production of complex chiral molecules.
References
Bridging the Gap: A Comparative Guide to Validating Computational Docking with Experimental Data
For researchers, scientists, and drug development professionals, computational molecular docking is an indispensable tool for accelerating the discovery of novel therapeutics. However, the predictions of in silico models must be rigorously validated through experimental methods to ensure their accuracy and relevance. This guide provides an objective comparison of computational docking performance with key experimental validation techniques, supported by quantitative data and detailed methodologies.
Computational docking predicts the binding orientation and affinity of a ligand to a target protein, offering a rapid and cost-effective method for screening large compound libraries.[1] Despite its power, docking is not without its limitations. The scoring functions used to estimate binding affinity are often a compromise between accuracy and computational speed, which can lead to a significant number of false positives.[2] Therefore, experimental validation is a critical step in the drug discovery pipeline to confirm the interactions predicted by computational models.
Comparing Docking Performance: A Quantitative Look
The ultimate measure of a docking program's success is its ability to accurately predict the binding pose and correlate its scoring with experimentally determined binding affinities. The Root Mean Square Deviation (RMSD) between the predicted and experimentally determined ligand pose is a common metric for accuracy, with a value below 2.0 Å generally considered a successful prediction.
The performance of different docking programs can vary depending on the target protein and the chemical space of the ligands. Below is a summary of the performance of several widely used docking programs in reproducing the crystallographic binding poses of ligands for various protein targets.
| Docking Program | Target | Number of Ligands | Success Rate (% with RMSD < 2.0 Å) | Reference |
| Glide | Cyclooxygenase (COX) | 51 | 100% | [3] |
| GOLD (ChemPLP) | Cyclooxygenase (COX) | 51 | 82% | [3] |
| AutoDock Vina | Cyclooxygenase (COX) | 51 | 82% | [3] |
| FlexX | Cyclooxygenase (COX) | 51 | 59% | [3] |
| Glide | Various Kinases | 69 | 61% | [4] |
| GOLD | Various Kinases | 69 | 48% | [4] |
| ICM | Various Kinases | 69 | 45% | [4] |
It is important to note that a good docking score does not always translate to high binding affinity. The correlation between docking scores and experimental binding affinities (e.g., IC50, Ki, Kd) can be weak.[5] However, some scoring functions, particularly those used in post-docking rescoring, have shown better correlation.[2]
Here is a comparison of the correlation of different scoring functions with experimental binding affinities for a set of 100 protein-ligand complexes:
| Scoring Function | Pearson Correlation Coefficient (R) | Reference |
| X-Score | > 0.50 | [6] |
| PLP | > 0.50 | [6] |
| DrugScore | > 0.50 | [6] |
| G-Score | > 0.50 | [6] |
Experimental Protocols for Validation
To experimentally validate the results of computational docking, a variety of biophysical and structural biology techniques are employed. Each method provides unique insights into the protein-ligand interaction.
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering unequivocal evidence of the binding mode.
Detailed Methodology:
-
Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity.
-
Crystallization: The purified protein is crystallized, either alone (for subsequent ligand soaking) or in the presence of the ligand (co-crystallization). This involves screening a wide range of conditions (precipitants, buffers, temperature) to find those that promote crystal growth.
-
Ligand Soaking or Co-crystallization:
-
Soaking: If apo-protein crystals are obtained, they are transferred to a solution containing the ligand, allowing the ligand to diffuse into the crystal and bind to the protein.
-
Co-crystallization: The purified protein is incubated with the ligand before setting up crystallization trials to form the complex in solution, which then crystallizes.
-
-
Data Collection: The protein-ligand crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A model of the protein-ligand complex is then built into the electron density and refined to obtain the final, high-resolution structure.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed Methodology:
-
Sample Preparation: The protein and ligand are extensively dialyzed or buffer-exchanged into an identical buffer to minimize heats of dilution. The concentrations of both are determined accurately.
-
Instrument Setup: The ITC instrument, which consists of a reference cell and a sample cell, is thoroughly cleaned and equilibrated at the desired temperature.
-
Loading Samples: The protein solution is loaded into the sample cell, and the ligand solution is loaded into a syringe.
-
Titration: A series of small, precise injections of the ligand from the syringe into the sample cell are performed. The heat change associated with each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates) and binding affinity (Kd).[7]
Detailed Methodology:
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is selected, and the surface is activated for ligand immobilization.[7]
-
Ligand Immobilization: The protein (ligand) is covalently attached to the sensor chip surface. The amount of immobilized protein is carefully controlled.
-
Analyte Injection: The small molecule (analyte) is flowed over the sensor surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of analyte binding, is monitored in real-time.
-
Dissociation: A buffer is flowed over the surface to monitor the dissociation of the analyte from the immobilized ligand.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.[8]
-
Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about protein-ligand interactions in solution, including identifying the binding site on the protein and determining the structure of the complex.
Detailed Methodology:
-
Protein Isotope Labeling: The target protein is typically uniformly labeled with 15N and/or 13C by expressing it in a minimal medium containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources.
-
NMR Data Acquisition: A series of NMR experiments are performed on the labeled protein in the absence and presence of the ligand. 2D 1H-15N HSQC spectra are commonly used to monitor changes in the chemical environment of the protein's backbone amides upon ligand binding.
-
Chemical Shift Perturbation Mapping: The changes in the chemical shifts of the protein's resonances upon ligand titration are mapped onto the protein's structure to identify the binding site.
-
Structure Determination: For a full structural determination, additional NMR experiments that provide distance and dihedral angle restraints (e.g., NOESY) are required. These restraints are then used in computational structure calculation protocols to determine the three-dimensional structure of the protein-ligand complex.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental validation workflow and a relevant biological signaling pathway.
Conclusion
Computational docking is a powerful hypothesis-generating tool in modern drug discovery.[1] However, its predictions must be viewed with a critical eye and substantiated with robust experimental data. A multi-faceted approach that combines the speed of in silico screening with the precision of experimental techniques like X-ray crystallography, ITC, SPR, and NMR is essential for the successful identification and optimization of novel drug candidates. This integrated strategy not only validates computational findings but also provides deeper insights into the molecular mechanisms of protein-ligand recognition, ultimately paving the way for the development of more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. binf.gmu.edu [binf.gmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid based on general laboratory safety principles and information from related chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound to ensure full compliance with local, state, and national regulations.
I. Immediate Safety Considerations and Hazard Profile
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles that meet OSHA or EN 166 standards.[2][3][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[1][2][5]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable regulations. Never dispose of this chemical down the drain or in the regular trash.[2]
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including contaminated materials like absorbent pads or disposable labware, in a dedicated and compatible waste container.[1][2]
-
Use a container made of a material compatible with carboxylic acids, such as a glass bottle with a secure cap.[6][7] Do not use metal containers for corrosive waste.[7]
-
Keep solid and liquid waste streams separate to ensure proper disposal.[1]
Step 2: Container Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[1][7]
-
The label must include the full chemical name: "this compound."[1]
-
Indicate the date of waste accumulation.[1]
-
Include any known hazard symbols (e.g., corrosive, irritant).
Step 3: Waste Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area.[1][5]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]
-
The container must be kept tightly closed at all times, except when adding waste.[7]
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]
-
The EHS department is responsible for the final disposal of the chemical waste in compliance with regulatory requirements.[8]
III. Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills: For small spills, use an inert absorbent material such as vermiculite or sand to contain the chemical.[1] Collect the contaminated absorbent material into a sealed container and label it as hazardous waste for disposal.[1]
-
Major Spills: In the case of a larger spill, evacuate the area immediately.[1] Cordon off the affected area and contact your institution's EHS department or emergency response team for assistance.[1]
IV. Quantitative Data Summary
While specific quantitative data for this compound is not available from the provided search results, the following table summarizes general guidelines for chemical waste handling that are relevant to this compound.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Prohibited for this compound. Generally, aqueous liquids with a pH less than 6 or greater than 10 should not be discharged to the sanitary sewer. | [9] |
| Waste Container Type | Must be made of a compatible material (e.g., glass for acids). Plastic may be suitable, but metal should be avoided for corrosive waste. | [6][7] |
| Waste Container Labeling | Must be labeled as "Hazardous Waste" with the full chemical name and date of accumulation. | [1][7] |
| Waste Storage | Store in a designated, well-ventilated, and secure area away from incompatible materials. The container must be kept tightly closed. | [1][5][7] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Personal protective equipment for handling (R)-1-Benzyl-pyrrolidine-3-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-1-Benzyl-pyrrolidine-3-carboxylic acid. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are paramount to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | Chemical safety goggles, lab coat, nitrile gloves. |
| Dissolving and Mixing | Chemical safety goggles, lab coat, nitrile gloves. If heating or potential for splashing exists, a face shield is also recommended. |
| Running Reactions | Chemical safety goggles, lab coat, nitrile gloves. Work should be conducted in a fume hood. |
| Handling Spills | Chemical splash goggles, full-face shield, lab coat or chemical-resistant suit, heavy-duty nitrile or butyl rubber gloves, and appropriate respiratory protection (e.g., NIOSH-approved respirator with organic vapor cartridges). |
| Waste Disposal | Chemical safety goggles, lab coat, and nitrile gloves. |
Experimental Protocols: Handling and Storage
General Handling Precautions:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Avoid direct contact with skin, eyes, and clothing.[4][5] Wear appropriate personal protective equipment as outlined in the table above.[1][3]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2]
-
Avoid inhalation of dust or vapors.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][7]
-
The recommended storage temperature is at or below 8°C.[8] For long-term stability, some sources recommend storage at -20°C.[9]
-
Keep the container tightly sealed to protect from moisture and air.[8]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[1][4] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the exposed individual to fresh air.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as specified for handling spills.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.[4]
-
Prevent the spill from entering drains or waterways.[1]
Disposal Plan
All waste materials containing this compound must be handled as hazardous waste.
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1]
-
Waste should be placed in a clearly labeled, sealed container.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. usbio.net [usbio.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
